Atovaquone-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CCC(CC2)C3=C(C4=CC=CC=C4C(=O)C3=O)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Atovaquone-D4: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Applications of Deuterated Atovaquone
Atovaquone-D4 is the deuterium-labeled version of Atovaquone, a broad-spectrum antimicrobial agent.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based quantification of Atovaquone in biological matrices.[2][3] The inclusion of four deuterium atoms provides a distinct mass difference from the parent compound, enabling precise and accurate measurement without altering the chemical behavior of the molecule during extraction and ionization.
Core Chemical and Physical Properties
This compound shares its fundamental chemical structure with Atovaquone, a hydroxy-1,4-naphthoquinone, but is distinguished by the substitution of four hydrogen atoms with deuterium on the naphthalenedione ring or the chlorophenyl group, depending on the specific isotopologue.[3][4] This isotopic labeling is crucial for its role as an internal standard.
Physicochemical Data: this compound
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 | [3][5] |
| Synonyms | Atavaquone-d4, BW-566C-d4, Mepron-d4 | [6][7] |
| CAS Number | 2070015-14-2 | [1][3][8] |
| Molecular Formula | C₂₂H₁₅D₄ClO₃ | [3][4][6] |
| Molecular Weight | 370.86 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [1][6] |
| Purity | ≥98% atom D; ≥99% deuterated forms (d₁-d₄) | [3][6] |
| Solubility | Soluble in Chloroform | [3][7] |
| Storage | -20°C | [1][3] |
| Stability | ≥ 4 years (at -20°C) | [3][9] |
Physicochemical Data: Atovaquone (Unlabeled)
For comparative purposes, the properties of the parent compound, Atovaquone, are provided below.
| Property | Value | References |
| CAS Number | 95233-18-4 | [4][9] |
| Molecular Formula | C₂₂H₁₉ClO₃ | [4][9] |
| Molecular Weight | 366.84 g/mol | [4][9] |
| Appearance | Crystalline solid | [9] |
| Solubility | DMSO (~1 mg/ml), DMF (~1 mg/ml), slightly soluble in ethanol, sparingly soluble in aqueous buffers. | [9] |
| UV/Vis. (λmax) | 203, 220, 253, 284 nm | [9] |
Mechanism of Action
Atovaquone functions as a potent and selective inhibitor of the mitochondrial electron transport chain.[10][11] Specifically, it acts as a competitive inhibitor of ubiquinone (Coenzyme Q), binding to the cytochrome bc₁ complex (Complex III).[10][12][13] This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential.[11][14] In protozoal parasites like Plasmodium falciparum, a primary consequence of this mitochondrial disruption is the indirect inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[10][11][14] This targeted disruption of a critical metabolic pathway accounts for its efficacy against various protozoa.
Experimental Protocols & Methodologies
This compound is indispensable for the accurate quantification of Atovaquone in biological samples. The standard methodology involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Protocol: Quantification of Atovaquone in Plasma using this compound
-
Sample Preparation:
-
A known volume of plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.
-
A precise amount of this compound internal standard solution (in a solvent like acetonitrile) is added.
-
Protein precipitation is induced by adding a solvent such as acetonitrile or methanol, followed by vortexing.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column.[15]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[15]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Atovaquone and this compound. For example:
-
Atovaquone: m/z 367.1 → 189.1
-
This compound: m/z 371.1 → 193.1
-
-
Quantification: The concentration of Atovaquone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a standard curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS No- 1163294-17-4 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | 2070015-14-2 | SynZeal [synzeal.com]
- 6. esschemco.com [esschemco.com]
- 7. Atovaquone D4 | 2070015-14-2 [chemicalbook.com]
- 8. amzeals.com [amzeals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 12. Atovaquone - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 15. pharmahealthsciences.net [pharmahealthsciences.net]
Atovaquone-D4: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Atovaquone-D4, a deuterated analog of the antiprotozoal drug Atovaquone. This stable isotope-labeled compound serves as a critical internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Atovaquone in biological matrices.[1] This document outlines a proposed synthesis pathway, detailed characterization methodologies, and presents key analytical data in a structured format.
Introduction
This compound, with the IUPAC name 2-((1r, 4r)-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1, 4-dione-5, 6, 7, 8-d4, is a vital tool in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of four deuterium atoms into the naphthalene ring provides a distinct mass difference from the parent drug, Atovaquone, without significantly altering its chemical properties. This mass difference is essential for its use as an internal standard in mass spectrometry-based bioanalytical assays.
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route for this compound is outlined below. This pathway is a modification of known syntheses of Atovaquone, incorporating a deuteration step at an early stage.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Naphthalene-d8
Naphthalene is subjected to electrophilic aromatic substitution with deuterated sulfuric acid in heavy water to achieve perdeuteration of the aromatic rings.
Step 2: Synthesis of 2,3-dichloro-5,6,7,8-tetradeuteronaphthalene-1,4-dione
Naphthalene-d8 is oxidized and subsequently chlorinated to yield the deuterated naphthoquinone intermediate.
Step 3: Synthesis of 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-chloro-5,6,7,8-tetradeuteronaphthalene-1,4-dione
The deuterated naphthoquinone is coupled with trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in the presence of a silver nitrate catalyst and a persulfate oxidant.
Step 4: Synthesis of this compound
The resulting chloro-intermediate is hydrolyzed using a base, such as potassium hydroxide, followed by acidification to yield this compound.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.
Caption: Logical relationship of characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling and the overall structure of this compound.
Note: Publicly available, detailed experimental ¹H and ¹³C NMR data for this compound is limited. The following table is a template for the expected data. Researchers should acquire and interpret their own NMR data for structural confirmation.
| Analysis | Expected Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| ¹H NMR | Absence of signals in the aromatic region corresponding to the deuterated naphthalene ring. Signals corresponding to the chlorophenyl and cyclohexyl protons should be present. |
| ¹³C NMR | Carbon signals in the deuterated naphthalene ring will show characteristic splitting patterns due to C-D coupling and will have significantly lower intensity. Signals for the chlorophenyl and cyclohexyl carbons should be consistent with the Atovaquone structure. |
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for which this compound is utilized as an internal standard. This technique also serves to confirm its molecular weight and fragmentation pattern.
| Parameter | Value |
| Molecular Formula | C₂₂H₁₅D₄ClO₃ |
| Molecular Weight | 370.87 g/mol [1] |
| Ionization Mode | Electrospray Ionization (ESI), typically positive or negative |
| Quantifier Transition (m/z) | 371.1 → 343.1 |
| Qualifier Transition (m/z) | 371.1 → 203.1 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized this compound. A typical reversed-phase HPLC method can be adapted for this purpose.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at approximately 254 nm |
| Purity | Typically ≥97% |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published synthesis protocol remains elusive, the proposed pathway offers a scientifically sound approach for its preparation. The characterization data, particularly from LC-MS/MS, confirms its identity and suitability as an internal standard. The lack of publicly available NMR data highlights the need for researchers to perform their own comprehensive structural analysis to ensure the quality of their synthesized material for use in regulated bioanalytical studies.
References
Atovaquone-D4: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atovaquone-D4, a deuterated analog of the antiprotozoal agent Atovaquone. This document details its chemical properties, mechanism of action, and key experimental applications, with a focus on its use as an internal standard in analytical methods and for studying mitochondrial function.
Core Data Presentation
This compound is primarily utilized as an internal standard for the quantification of Atovaquone in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The following table summarizes its key chemical identifiers. It is important to note that variations in CAS numbers and molecular weights for isotopically labeled compounds can occur between different commercial suppliers and databases.
| Parameter | Value(s) | Source(s) |
| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 | [1] |
| Molecular Formula | C₂₂H₁₅D₄ClO₃ | [1][2][3][4] |
| CAS Number | 2070015-14-2 | [1][2] |
| 1163294-17-4 | [4] | |
| 95233-18-4 (unlabelled parent) | [3] | |
| Molecular Weight | 370.9 g/mol | [1][2] |
| 370.87 g/mol | [3] | |
| 370.86 g/mol | [4] |
Mechanism of Action: Targeting Mitochondrial Respiration
Atovaquone, the non-deuterated parent compound, exerts its antiprotozoal effect by targeting the mitochondrial electron transport chain (ETC). As a structural analog of ubiquinone (Coenzyme Q10), Atovaquone acts as a competitive inhibitor of the cytochrome bc₁ complex, also known as Complex III.[2][5][6]
This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, which has two primary consequences:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The blockage of electron flow halts the pumping of protons across the inner mitochondrial membrane, leading to a rapid depolarization of the membrane potential.[7]
-
Inhibition of ATP Synthesis: The dissipation of the proton gradient prevents ATP synthase from producing ATP, depriving the cell of its primary energy currency.[2][6]
-
Interference with Pyrimidine Biosynthesis: A key function of the ETC in parasites like Plasmodium is to regenerate ubiquinone for the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines (precursors for DNA and RNA).[2][5] By blocking the ETC, Atovaquone indirectly inhibits this critical biosynthetic pathway.[2][5]
The synergistic use of Atovaquone with Proguanil enhances its efficacy. While Proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase, Proguanil itself appears to lower the concentration of Atovaquone needed to collapse the mitochondrial membrane potential.[8]
Experimental Protocols
Quantification of Atovaquone in Plasma using LC-MS/MS with this compound
This compound is the ideal internal standard for quantifying Atovaquone due to its similar chemical properties and distinct mass, ensuring accurate and reliable measurements.
Objective: To determine the concentration of Atovaquone in human plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a 10 µL aliquot of K₂-EDTA human plasma, add a working solution of this compound (internal standard).[9][10]
-
Add a protein precipitation solution, such as a mixture of acetonitrile (ACN), ethanol (EtOH), and dimethylformamide (DMF) (e.g., 8:1:1 v:v:v).[9][10]
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 3,500 rpm for 2 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[11]
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 5-10 µL of the extracted sample.
-
The gradient is optimized to achieve good separation of Atovaquone from other plasma components and to ensure a sharp peak shape. The total run time is typically under 10 minutes.[9][12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Atovaquone: Monitor the transition from its precursor ion (m/z) to a specific product ion.
-
This compound (IS): Monitor the transition from its deuterated precursor ion (m/z) to its corresponding product ion.
-
-
Quantification: The concentration of Atovaquone in the sample is determined by calculating the ratio of the peak area of Atovaquone to the peak area of the this compound internal standard and comparing this ratio to a standard curve prepared with known concentrations of the drug.[12]
-
Mitochondrial Function Assessment using Seahorse Mito Stress Test
This assay measures the impact of Atovaquone on cellular bioenergetics by monitoring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Objective: To assess the effect of Atovaquone on basal respiration, ATP production, and maximal respiration in living cells.
Methodology:
-
Cell Culture: Seed cells (e.g., cancer cell lines like MCF7 or leukemia cells) in a Seahorse XF cell culture plate and allow them to adhere overnight.[13][14]
-
Compound Treatment: Treat the cells with the desired concentrations of Atovaquone (e.g., 5-30 µM) for a specified period (e.g., 3 to 48 hours) prior to the assay.[6][14]
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate in a non-CO₂ incubator.
-
Load the Seahorse XF sensor cartridge with the following mitochondrial inhibitors for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor).
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration).
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors, respectively, to shut down mitochondrial respiration).[15]
-
-
-
Seahorse XF Analysis:
-
Calibrate the Seahorse XFe96 Analyzer and place the cell culture plate in the instrument.
-
The instrument will measure the basal OCR before making the first injection.
-
Oligomycin Injection: The subsequent drop in OCR after this injection corresponds to the amount of oxygen consumed for ATP production.
-
FCCP Injection: This induces the maximal respiration rate, revealing the cell's spare respiratory capacity.
-
Rotenone/Antimycin A Injection: This measurement provides the non-mitochondrial oxygen consumption.[15]
-
-
Data Analysis: The software calculates key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, allowing for a direct comparison between control and Atovaquone-treated cells.[13]
In Vitro Antimalarial Growth Inhibition Assay
This protocol assesses the efficacy of Atovaquone against the intra-erythrocytic stages of Plasmodium falciparum.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Atovaquone against P. falciparum.
Methodology:
-
Parasite Culture: Culture P. falciparum-infected erythrocytes in 96-well plates at a defined initial parasitemia (e.g., 1.0%) and hematocrit (e.g., 4%).
-
Drug Exposure: Add various concentrations of Atovaquone (e.g., from 0.001 to 300 nM) to the wells. Include untreated parasitized cells as a positive control and non-parasitized red blood cells as a negative control.[16]
-
Incubation: Incubate the plates for 24 hours under standard culture conditions (37°C, low oxygen).
-
Radiolabeling: Add 0.5 µCi of [³H]hypoxanthine to each well. Hypoxanthine is a purine precursor that is actively incorporated by viable parasites for nucleic acid synthesis.
-
Second Incubation: Incubate for an additional 24 hours to allow for the uptake and incorporation of the radiolabel.[16]
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated [³H]hypoxanthine is proportional to parasite viability. Plot the percentage of growth inhibition against the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.[16]
References
- 1. caymanchem.com [caymanchem.com]
- 2. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 3. esschemco.com [esschemco.com]
- 4. This compound | CAS No- 1163294-17-4 | Simson Pharma Limited [simsonpharma.com]
- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Atovaquone-D4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with Atovaquone-D4, a deuterated internal standard crucial for the accurate quantification of Atovaquone in biological matrices. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and presents logical workflows for quality assessment.
Quantitative Data Summary
The following tables summarize the typical physical and chemical properties of this compound as presented in a Certificate of Analysis. Data is aggregated from various suppliers to provide a representative overview.
Table 1: General Properties
| Parameter | Specification |
| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 |
| Synonyms | Atovaquone Labeled d4, 2-[trans-4-(4-Chlorophenyl-D4)cyclohexyl-]-3-hydroxy-1,4-naphthalenedione |
| Molecular Formula | C₂₂H₁₅D₄ClO₃[1] |
| Molecular Weight | Approximately 370.86 g/mol [1] |
| CAS Number | 2070015-14-2[1][2] |
| Appearance | A solid, typically a yellow or orange powder[1][3] |
| Storage | Store at -20°C[1] |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Purity (HPLC) | HPLC | >97%[3] |
| Deuterated Forms | Mass Spectrometry | ≥99% (d₁-d₄)[2] |
| Identity | ¹H-NMR | Consistent with structure[1] |
| Identity | Mass Spectrometry | Consistent with structure |
| Solubility | Visually | Soluble in Chloroform[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from any non-deuterated Atovaquone and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
2.2. Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium labeling.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode: Positive or negative ion mode, depending on the adducts formed.
-
Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of this compound (m/z ~371).
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the isotopic distribution of the molecular ion peak to confirm the presence and extent of deuterium incorporation. The presence of ions corresponding to d1, d2, d3, and d4 species will be observed.
-
2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence of signals in the aromatic region corresponding to the deuterated positions provides strong evidence for successful labeling.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Procedure:
-
Dissolve an accurately weighed sample of this compound in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the this compound structure. The spectrum is expected to show signals for the non-deuterated protons, while the signals for the protons on the naphthalenedione ring (positions 5, 6, 7, and 8) should be absent or significantly reduced.
-
Workflow and Signaling Pathways
Certificate of Analysis Generation Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical reference standard like this compound.
Caption: A flowchart illustrating the process of generating a Certificate of Analysis.
Atovaquone's Mechanism of Action Signaling Pathway
While not directly part of the Certificate of Analysis, understanding the biological context of Atovaquone is crucial for researchers. Atovaquone is an inhibitor of the mitochondrial electron transport chain.
References
Atovaquone-D4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of Atovaquone-D4. Given the limited direct data on the deuterated form, this document leverages information from its non-deuterated counterpart, Atovaquone, to provide a robust framework for its physicochemical handling and analysis. All information derived from Atovaquone is presented as a scientifically reasonable proxy for this compound, a common practice in pharmaceutical development where deuterated analogs are used as internal standards.
Core Physicochemical Properties
This compound is the deuterium-labeled version of Atovaquone, a broad-spectrum antiprotozoal agent. It is primarily utilized as an internal standard for the quantification of Atovaquone in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 | [1] |
| CAS Number | 2070015-14-2 | [1] |
| Molecular Formula | C₂₂H₁₅D₄ClO₃ | [1] |
| Molecular Weight | 370.9 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage Temperature | -20°C | [2] |
Solubility Profile
Atovaquone is known for its poor aqueous solubility, a characteristic that is expected to be shared by this compound. The solubility is a critical parameter for its handling, formulation, and in vitro testing.
Quantitative Solubility Data (for Atovaquone as a proxy)
| Solvent/System | Solubility | Reference |
| Water | Practically insoluble (0.2 µg/mL) | [3][4] |
| DMSO | ~11 mg/mL (29.98 mM) | [5] |
| Ethanol | Insoluble | [5] |
| Chloroform | Soluble | [1][2] |
| 0.1 N HCl | Data not available | |
| Phosphate Buffer (pH 8) with 40% IPA | Maximum solubility observed among various buffers | [4] |
| 2% Kolliphor EL in water | ~50 µg/mL | [4] |
| Adsorbed micronized suspension in water | 10.7 µg/mL | [4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a compound.
-
Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Phase Separation: Filter the collected supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature.
Stability Profile
The stability of this compound is crucial for its use as a reliable internal standard. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage and handling conditions.
Forced Degradation Studies (for Atovaquone as a proxy)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways. A stability-indicating RP-HPLC method has been developed for Atovaquone, which can be adapted for this compound.[6]
| Stress Condition | Procedure | Observation | Reference |
| Acidic | Reflux in 2N HCl at 60°C for 30 minutes. | Significant degradation observed. | [7] |
| Alkaline | Treatment with 2N NaOH. | Significant degradation observed. | [7] |
| Oxidative | Treatment with hydrogen peroxide. | Significant degradation, comparatively more than with base for Atovaquone. | [7] |
| Thermal | Data not specifically detailed, but included in studies. | Degradation observed. | [8] |
| Photolytic | Exposure to UV light. | Significant degradation observed. | [7] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is based on a validated method for Atovaquone and is suitable for assessing the stability of this compound.[6]
-
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18, 250mm × 4.6mm, 5µm.
-
Mobile Phase: Buffer: Acetonitrile (20:80 v/v). The buffer is prepared by adjusting the pH of distilled water to 3.15 with orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 283 nm.
-
Injection Volume: 20 µL.
-
Diluent: HPLC grade methanol.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the diluent to prepare a stock solution.
-
Perform serial dilutions to obtain working standard solutions of desired concentrations.
-
-
Forced Degradation Sample Preparation:
-
Acid Degradation: Dissolve this compound in diluent, add 2N HCl, and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
-
Base Degradation: Dissolve this compound in diluent and add 2N NaOH. After a specified time, neutralize the solution.
-
Oxidative Degradation: Treat a solution of this compound with a suitable concentration of hydrogen peroxide.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60-80°C) for a defined period. Dissolve in diluent before analysis.
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.
-
-
Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
-
The method's specificity is confirmed if the degradation product peaks are well-resolved from the parent peak.
-
Use as an Internal Standard in LC-MS
This compound is intended for use as an internal standard in the quantification of Atovaquone by GC- or LC-MS.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations in sample preparation and instrument response.
Logical Relationship in Bioanalytical Method
Conclusion
This technical guide consolidates the available data on the solubility and stability of this compound, primarily through extrapolation from its non-deuterated analog. The provided experimental protocols offer a robust starting point for researchers and drug development professionals to handle and analyze this compound. The poor aqueous solubility and susceptibility to degradation under various stress conditions are key factors to consider in its application. The use of this compound as an internal standard is well-justified by its structural similarity to Atovaquone, ensuring accurate and reliable quantification in bioanalytical assays. Further studies directly on this compound would be beneficial to fully characterize its physicochemical properties.
References
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. go.drugbank.com [go.drugbank.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. selleckchem.com [selleckchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Atovaquone-D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Atovaquone-D4 as a stable isotope-labeled internal standard in the quantitative bioanalysis of the antiprotozoal drug atovaquone. The principles and methodologies described herein are fundamental for ensuring the accuracy, precision, and reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.
Introduction to Atovaquone
Atovaquone is a hydroxynaphthoquinone that is highly effective for the prevention and treatment of Pneumocystis jirovecii pneumonia (PJP) and malaria.[1][2] Its therapeutic mechanism of action involves the selective inhibition of the parasitic mitochondrial electron transport chain.[3] Specifically, atovaquone acts as a competitive inhibitor of ubiquinone at the cytochrome bc1 complex (Complex III), leading to a collapse of the mitochondrial membrane potential.[4][5] This disruption of mitochondrial function indirectly inhibits the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.[2][3]
Given its high lipophilicity and significant interindividual variability in absorption and bioavailability, therapeutic drug monitoring (TDM) is crucial, particularly in pediatric populations.[1][6] Accurate and precise quantification of atovaquone in biological matrices like plasma is therefore essential, a task for which Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
The Core Principle: Mechanism of Action of an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls alike. Its primary function is to correct for the variability inherent in the analytical process.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice for bioanalysis.
The "mechanism of action" of this compound as an internal standard is not biological but analytical. It is predicated on the principle of isotopic dilution. This compound is chemically identical to atovaquone, with the only difference being the replacement of four hydrogen atoms with their heavier deuterium isotopes. This subtle mass change makes it distinguishable by the mass spectrometer, but its physicochemical properties remain virtually identical to the unlabeled analyte.
Therefore, this compound co-elutes with atovaquone during chromatography and experiences the same degree of extraction loss, matrix effects (ion suppression or enhancement), and instrument variability.[8] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.[8]
Logical Workflow for Internal Standard Use
The following diagram illustrates the logical workflow of using a stable isotope-labeled internal standard like this compound in a typical bioanalytical LC-MS/MS assay.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Atovaquone-D4: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Atovaquone-D4. The document outlines key information regarding suppliers, purity specifications, and detailed experimental methodologies.
Supplier and Purity Information
This compound, a deuterated analog of Atovaquone, is primarily used as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of the parent compound. A variety of chemical suppliers offer this stable isotope-labeled compound. The purity of this compound is a critical parameter for its use as a reference standard. The following table summarizes publicly available information from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.
| Supplier | Stated Purity | Additional Information |
| Cayman Chemical | ≥99% deuterated forms (d1-d4)[1] | Offers detailed technical information and a downloadable Certificate of Analysis for specific batches.[1] |
| ESS Chem Co. | 97.2% HPLC; >98% atom D[2] | Provides a Certificate of Analysis and SDS upon request.[2] |
| Chemtos | High purity | A comprehensive Certificate of Analysis and all supporting analytical data are provided with the compound.[3] |
| GlpBio | >98.00% | A Certificate of Analysis is available, confirming consistency with structure via HNMR and HPLC.[4] |
| Simson Pharma Limited | High quality | Every compound is accompanied by a Certificate of Analysis.[5] |
| Veeprho | Not specified | Positioned as an internal standard for analytical and pharmacokinetic research.[6] |
| Acanthus Research | Not specified | Categorized as a Drug Substance Stable Isotope Labeled Reference Standard.[7] |
| BDG Synthesis | Target HPLC purities for all compounds are >98% | All compounds ship with a current Certificate of Analysis, including NMR spectra and HPLC chromatogram.[8] |
| Pharmaffiliates | Not specified | Listed as a stable isotope of Atovaquone.[9] |
Mechanism of Action: Inhibition of Mitochondrial Electron Transport
Atovaquone exerts its antiparasitic and potential anticancer effects by targeting the mitochondrial electron transport chain (mETC). Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex, also known as Complex III. Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and competitively binds to the ubiquinone binding site on Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis (oxidative phosphorylation), and ultimately, cell death in susceptible organisms and cells.
Experimental Protocols
The accurate quantification of Atovaquone in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This compound is the preferred internal standard for these analyses due to its similar chemical properties and distinct mass. Below is a representative experimental workflow for the analysis of Atovaquone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Atovaquone in Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a generalized representation based on published methodologies.[10][11] Specific parameters should be optimized for the instrumentation used.
3.1.1. Sample Preparation
-
Spiking: To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (internal standard).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
3.1.2. Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atovaquone: 365.1 → 337.1 (Quantifier), 365.1 → 170.8 (Qualifier)
-
This compound: 369.1 → 341.0 (Quantifier)
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument.
This technical guide provides a foundational understanding for researchers working with this compound. For all applications, it is imperative to consult the supplier's documentation and relevant scientific literature to ensure the highest quality and accuracy of experimental results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Foundational Guide to the Research and Development of Deuterated Atovaquone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical and foundational guide to the potential development of deuterated atovaquone. As of the writing of this paper, there is no publicly available research specifically detailing the synthesis, pharmacokinetics, or preclinical/clinical evaluation of deuterated atovaquone. The information and recommendations presented herein are based on the established science of atovaquone and the principles of deuterium substitution in drug development.
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, most notably used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) and in combination with proguanil for malaria.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain in susceptible organisms.[2][3] Despite its efficacy, atovaquone exhibits challenging pharmacokinetic properties, including poor aqueous solubility, variable oral bioavailability that is highly dependent on co-administration with fatty foods, and a long but variable elimination half-life.[2][4]
In recent years, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in drug development to improve the pharmacokinetic and/or toxicological profiles of therapeutic agents.[5] This "deuterium switch" can slow down metabolic processes by leveraging the kinetic isotope effect, leading to potential benefits such as increased drug exposure, reduced formation of toxic metabolites, and a more predictable pharmacokinetic profile.[5][6]
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the foundational research of deuterated atovaquone. It will provide a comprehensive overview of atovaquone's mechanism of action, pharmacokinetics, and metabolism, and build a strong scientific rationale for the investigation of a deuterated analog. This guide will also present hypothetical strategies for synthesis and a proposed preclinical development workflow.
Atovaquone: A Profile
Mechanism of Action
Atovaquone is a selective and potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of parasites.[2][3] It acts as a structural analog of ubiquinone (coenzyme Q), competitively binding to the ubiquinone binding site on cytochrome b.[7] This binding blocks the electron flow, leading to the collapse of the mitochondrial membrane potential.[3] The ultimate consequence for the parasite is the inhibition of vital metabolic processes that are dependent on the electron transport chain, such as ATP synthesis and, crucially for some protozoa like Plasmodium, the de novo biosynthesis of pyrimidines.[2][3]
Caption: Atovaquone's Mechanism of Action.
Pharmacokinetics and Metabolism
The clinical pharmacology of atovaquone is complex. It is a highly lipophilic compound with very low aqueous solubility, which significantly impacts its absorption.[2][4]
-
Absorption: Oral bioavailability is low and highly variable, but is significantly increased (2- to 3-fold in AUC) when administered with a high-fat meal.[2]
-
Distribution: Atovaquone is extensively bound to plasma proteins (>99.5%) and has a large apparent volume of distribution.[1]
-
Metabolism: Atovaquone undergoes limited metabolism. There is indirect evidence that it may be a substrate for some cytochrome P450 (CYP) enzymes, and in vitro studies have shown it to be an inhibitor of CYP3A4 and CYP2C9.[1][5] However, these interactions are not considered to be a major contributor to its clearance.
-
Elimination: The primary route of elimination is through the liver, with over 94% of an administered dose being excreted as unchanged drug in the feces.[8] Less than 0.6% is excreted in the urine.[1][8] The elimination half-life is long, typically ranging from 50 to 84 hours in adults.[1]
Table 1: Pharmacokinetic Parameters of Atovaquone in Healthy Adults
| Parameter | Single Dose (250 mg with food) | Steady State (250 mg with food) | Reference(s) |
|---|---|---|---|
| Tmax (h) | 3.25 | 4.00 | [1] |
| Cmax (µM) | 3.74 | 13.8 | [1] |
| AUC (h·µM) | 295 | 254 | [1] |
| t1/2 (h) | 87.2 | 55.9 | [1] |
| Oral Clearance (L/h) | Varies with weight and ethnicity | Varies with weight and ethnicity | [1][9] |
| Volume of Distribution (L/kg) | ~7.98 | ~7.98 |[1] |
Synthesis
Several synthetic routes for atovaquone have been reported. A common approach involves the radical coupling of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid with 2-chloro-1,4-naphthoquinone, facilitated by silver nitrate and ammonium persulfate.[10] The resulting intermediate is then hydrolyzed to yield atovaquone.[10]
Deuterated Atovaquone: A Rationale and Hypothetical Approach
The Deuterium Kinetic Isotope Effect (KIE)
The KIE is a well-established phenomenon where the substitution of a hydrogen atom with a deuterium atom can significantly slow down the rate of a chemical reaction in which the cleavage of that C-H bond is the rate-determining step.[11] The C-D bond is stronger than the C-H bond, requiring more energy to break. In drug metabolism, many oxidative reactions mediated by enzymes like the cytochrome P450 family involve C-H bond cleavage. By replacing a hydrogen at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of metabolism at that position can be reduced.[11][12]
Rationale for Deuterating Atovaquone
Given that atovaquone is primarily eliminated as an unchanged drug, a deuteration strategy is unlikely to dramatically alter its overall elimination half-life. However, there are still compelling reasons to investigate a deuterated version:
-
Minimizing Metabolite-Mediated Toxicity: Although metabolism is not the primary clearance pathway, it does occur to a limited extent. A study using microbial models identified a metabolite, trans-3-[4'-(4″-chlorophenyl)cyclohexyl)-1,2-dioxo-dihydro-1H-indene-3-carboxylic acid, which was found to be more toxic than the parent compound in vitro.[7] Deuteration could potentially "shut down" or significantly reduce the formation of this and other uncharacterized minor metabolites, leading to a cleaner toxicological profile.
-
Reducing Inter-individual Variability: To the extent that CYP enzymes (which are known to be highly polymorphic) are involved in the minor metabolic pathways of atovaquone, deuteration could reduce the variability in metabolite formation between individuals. This could lead to a more predictable safety and efficacy profile across different patient populations.
Proposed Sites for Deuteration
The atovaquone molecule has several C-H bonds that could be potential sites for metabolism. The most logical candidates for deuteration would be on the cyclohexyl ring, as this is a common site of aliphatic hydroxylation by CYP enzymes.
-
Cyclohexyl Ring: The hydrogen atoms on the cyclohexyl ring, particularly those at positions that are sterically accessible to metabolic enzymes, would be primary targets. A fully deuterated cyclohexyl ring could be synthesized to maximize the metabolic blocking effect.
-
Naphthoquinone Ring: While likely less susceptible to metabolism than the cyclohexyl ring, deuteration of the naphthoquinone ring could also be explored to prevent any potential aromatic hydroxylation.
Hypothetical Synthesis Protocol
The synthesis of deuterated atovaquone would likely require the preparation of a deuterated starting material. For example, to deuterate the cyclohexyl ring, one could start with a deuterated version of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. This could potentially be achieved through catalytic exchange reactions or by synthesis from deuterated precursors.
General Protocol for Deuterated Atovaquone Synthesis:
-
Synthesis of Deuterated 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid: Synthesize or procure a deuterated version of this key intermediate. For example, d10-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.
-
Radical Coupling: React the deuterated carboxylic acid with 2-chloro-1,4-naphthoquinone in the presence of silver nitrate and ammonium persulfate in a suitable solvent system (e.g., acetonitrile/water).
-
Hydrolysis: Hydrolyze the resulting chloro-naphthoquinone intermediate using a base such as potassium hydroxide in methanol.
-
Acidification and Purification: Acidify the reaction mixture to precipitate the crude deuterated atovaquone. Purify the product by recrystallization from a suitable solvent like acetonitrile.
Proposed Preclinical Development Workflow
The development of deuterated atovaquone would follow a logical preclinical pathway to confirm the desired properties and establish a safety profile. The key objective would be to compare the deuterated analog directly with atovaquone.
Caption: Preclinical Workflow for Deuterated Atovaquone.
Experimental Protocols
Representative Synthesis of Atovaquone
This protocol is adapted from published procedures and serves as a representative example.[10]
-
Reaction Setup: To a solution of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (1.0 eq) and 2-chloro-1,4-naphthoquinone (0.85 eq) in acetonitrile, add an aqueous solution of silver nitrate (0.15 eq).
-
Initiation: Heat the mixture to reflux. Slowly add an aqueous solution of ammonium persulfate (1.5 eq) over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 2-3 hours until completion, as monitored by HPLC.
-
Workup: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Intermediate Isolation: Concentrate the solvent under reduced pressure to yield the crude 2-[4-(4-chlorophenyl)cyclohexyl]-3-chloro-1,4-naphthoquinone intermediate.
-
Hydrolysis: Dissolve the crude intermediate in methanol. Add an aqueous solution of potassium hydroxide (5.0 eq) and heat to reflux for 2-4 hours.
-
Precipitation: Cool the reaction mixture and acidify with hydrochloric acid to a pH of ~2.
-
Purification: Collect the resulting yellow precipitate by filtration, wash with water, and recrystallize from hot acetonitrile to yield pure atovaquone.
In Vitro Metabolic Stability Assay
This is a general protocol for assessing the metabolic stability of a compound.[13][14]
-
Preparation: Prepare stock solutions of atovaquone and deuterated atovaquone in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound (atovaquone or deuterated atovaquone, final concentration typically 1 µM) to the wells. Initiate the reaction by adding a pre-warmed NADPH-regenerating solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The development of a deuterated version of atovaquone presents a scientifically intriguing opportunity. While the primary elimination pathway of atovaquone (biliary excretion of unchanged drug) suggests that deuteration may not lead to a dramatic extension of its pharmacokinetic half-life, the potential to enhance its safety profile by minimizing the formation of minor, potentially toxic metabolites is a compelling rationale for further investigation. A successful deuterated atovaquone could offer a more consistent and safer therapeutic option for patients. The foundational research outlined in this guide, from targeted synthesis to comparative preclinical studies, provides a clear and logical path forward for determining the ultimate therapeutic value of this promising drug candidate. comparative preclinical studies, provides a clear and logical path forward for determining the ultimate therapeutic value of this promising drug candidate.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Population pharmacokinetics of atovaquone in patients with acute malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labcorp.com [labcorp.com]
- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Methodological & Application
Application Note: High-Throughput Quantification of Atovaquone in Human Plasma using Atovaquone-D4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atovaquone in human plasma. The use of a stable isotope-labeled internal standard, Atovaquone-D4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The described protocol involves a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput therapeutic drug monitoring (TDM) and pharmacokinetic studies.[4][5][6]
Introduction
Atovaquone is an antimicrobial agent used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PJP) and malaria.[5][7] Recent studies have also highlighted its potential as an anticancer agent.[5][7][8] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring is crucial to ensure efficacy and prevent subtherapeutic dosing.[5][7][8] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and specificity.[1] The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte, is critical for correcting matrix-induced signal suppression or enhancement, thereby improving the reliability of the results.[1] This document provides a detailed protocol for the quantification of atovaquone in plasma using this compound.
Experimental
Materials and Reagents
-
Atovaquone (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Formic Acid
-
Human Plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
Analytical column: e.g., Synergi 2.5-μm Polar-RP 100A (100 x 2 mm) or equivalent
-
Microcentrifuge
-
Vortex mixer
Sample Preparation
A simple protein precipitation method is employed for the extraction of atovaquone from plasma samples.[9]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (this compound in methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 16,100 x g for 2 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Add 300 µL of water containing 0.1% formic acid to the supernatant.
-
Centrifuge the plate at 4,696 x g for 2 minutes prior to injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: Synergi 2.5-μm Polar-RP 100A (100 x 2 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient starts at a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte and internal standard, holds for a brief period, and then returns to the initial conditions for column re-equilibration.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Atovaquone: m/z 365.2 → 337.1[4]
-
This compound: m/z 369.2 → 341.1 (Example transition, exact values may vary based on deuteration pattern)
-
Results and Discussion
The use of this compound as an internal standard provides excellent correction for potential matrix effects, ensuring accurate quantification over a wide dynamic range. Deuterated standards are the preferred choice for LC-MS bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for atovaquone quantification using this compound.
| Parameter | Performance |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low QC (e.g., 0.15 µg/mL) | ≤ 5% | ≤ 8% | 95 - 105% |
| Mid QC (e.g., 2 µg/mL) | ≤ 5% | ≤ 8% | 95 - 105% |
| High QC (e.g., 40 µg/mL) | ≤ 5% | ≤ 8% | 95 - 105% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Atovaquone.
Caption: Principle of using a deuterated internal standard in LC-MS/MS.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of atovaquone in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for clinical research and therapeutic drug monitoring, ultimately aiding in the optimization of atovaquone therapy.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. LC-APCI mass spectrometric method development and validation for the determination of atovaquone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Atovaquone in Human Plasma Using Atovaquone-D4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, primarily used for the prophylaxis and treatment of malaria and Pneumocystis jirovecii pneumonia (PJP).[1][2] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring of atovaquone in human plasma is crucial to ensure efficacy and prevent treatment failure.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of atovaquone in human plasma using a stable isotope-labeled internal standard, Atovaquone-D4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols
This section details two common and effective sample preparation methods for the extraction of atovaquone from human plasma: protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma (K2-EDTA)
-
Atovaquone and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of Atovaquone in DMF (e.g., 10 mg/mL).[1]
-
Prepare a working internal standard (WIS) solution of this compound in a suitable solvent mixture.
-
-
Sample Preparation:
-
To a microcentrifuge tube, add 10 µL of human plasma sample, calibration standard, or quality control (QC) sample.[1]
-
Add 10 µL of the this compound WIS solution to each tube (except for blank matrix samples).[1]
-
Add a protein precipitation solvent. A common solvent mixture is Acetonitrile:Ethanol:Dimethylformamide (8:1:1 v/v/v).[1][5]
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[5]
-
Centrifuge the tubes at high speed (e.g., 2,000 x g) for 5 minutes to pellet the precipitated proteins.[5]
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation, reducing matrix effects.
Materials:
-
Human plasma (K2-EDTA)
-
Atovaquone and this compound reference standards
-
C8 or C18 SPE cartridges
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
0.01 M Phosphate buffer, pH 7.0
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To a volume of human plasma, add the this compound internal standard solution.
-
Precipitate proteins by adding an equal volume of acetonitrile.[6]
-
Vortex and centrifuge to pellet the proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the C8 or C18 SPE cartridge by passing methanol followed by water or buffer through it.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[6]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute atovaquone and this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of atovaquone and this compound.
Liquid Chromatography:
-
Column: A C18 or polar-reverse phase column is commonly used.[4][6]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is often employed.[6][7]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.[7]
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used.[1][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for atovaquone in human plasma.
| Parameter | Result | Reference |
| Linear Dynamic Range | 0.63 – 80 µM | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Intra-assay Precision (%CV) | ≤ 2.7% | [1][3] |
| Inter-assay Precision (%CV) | ≤ 8.4% | [1][3] |
| Accuracy (% Deviation) | Within ± 5.1% of the target value | [1][3] |
| Lower Limit of Quantification (LLOQ) | 0.63 µM | [3] |
| Retention Time | 4.3 min | [1][3] |
Visualizations
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. "Validation of Atovaquone Plasma Levels by Liquid Chromatography-Tandem" by Thomas D Horvath, Izmarie Poventud-Fuentes et al. [digitalcommons.library.tmc.edu]
- 4. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated solid-phase extraction method for the determination of atovaquone in plasma and whole blood by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Atovaquone-D4 for Pharmacokinetic Studies of Atovaquone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, approved for the prophylaxis and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria. Due to its high interindividual variability in bioavailability, therapeutic drug monitoring and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens. Atovaquone-D4, a stable isotope-labeled analog of atovaquone, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the quantification of atovaquone in plasma using this compound, along with relevant pharmacokinetic data and a summary of its mechanism of action.
Physicochemical Properties
| Property | Atovaquone | This compound |
| Chemical Formula | C₂₂H₁₉ClO₃ | C₂₂H₁₅D₄ClO₃ |
| Monoisotopic Mass | 366.10 g/mol | 370.12 g/mol |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
| Solubility | Practically insoluble in water | Practically insoluble in water |
Application: Pharmacokinetic Analysis of Atovaquone
This compound is employed as an internal standard in LC-MS/MS assays to accurately determine the concentration of atovaquone in biological matrices, typically plasma. This is essential for establishing key pharmacokinetic parameters.
Summary of Atovaquone Pharmacokinetic Parameters in Humans
The following table summarizes pharmacokinetic data for atovaquone from various studies in adult populations.
| Parameter | Value | Conditions |
| Cmax (Maximum Concentration) | 1.33 - 8.33 µg/mL[1] | Single dose, third-trimester pregnant women |
| 5.1 µg/mL (SD=2.1) | Day 3, children with malaria[2] | |
| Tmax (Time to Cmax) | 2.0 - 9.3 hours[1] | Single dose, third-trimester pregnant women |
| 6 hours (range 6-24) | Children with malaria[2] | |
| AUC (Area Under the Curve) | 161.8 µg/mL·h (SD=126.9) | Children with malaria[2] |
| t1/2 (Elimination Half-life) | 57.8 - 130.8 hours[1] | Third-trimester pregnant women |
| 31.8 hours (SD=8.9) | Children with malaria[2] | |
| Vd/F (Apparent Volume of Distribution) | 6.9 - 39.5 L/kg[1] | Third-trimester pregnant women |
| CL/F (Apparent Oral Clearance) | 83 - 384 mL/h/kg[1] | Third-trimester pregnant women |
| Protein Binding | >99%[3] |
Note: Pharmacokinetic parameters can vary significantly based on patient population, formulation, and co-administration with food.
Experimental Protocols
Bioanalytical Method for Atovaquone Quantification in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of atovaquone in K₂-EDTA human plasma using this compound as an internal standard.[4][5]
1. Materials and Reagents
-
Atovaquone reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
K₂-EDTA human plasma (for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Atovaquone Stock Solution (1 mg/mL): Accurately weigh and dissolve atovaquone in a suitable organic solvent (e.g., DMF).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the atovaquone stock solution in an appropriate solvent mixture (e.g., ACN:Water 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 500 ng/mL in ACN.
3. Sample Preparation (Protein Precipitation)
-
Pipette 10 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[4]
-
Add 100 µL of the internal standard working solution (500 ng/mL this compound in ACN containing a mixture of ACN:EtOH:DMF 8:1:1 v/v/v).[4]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Atovaquone | 367.1 | 189.1 | 35 | Quantifier |
| 367.1 | 339.1 | 30 | Qualifier | |
| This compound | 371.1 | 343.1[4] | 35 | Quantifier[4] |
| 371.1 | 203.1[4] | 40 | Qualifier[4] |
6. Method Validation Parameters
A summary of typical validation parameters for this type of assay is provided below.[5][6]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | >0.99 | 0.998 |
| Calibration Range | 0.1 - 50 µg/mL | 0.63 – 80 µM[5] |
| Intra-day Precision (%CV) | <15% (<20% at LLOQ) | ≤ 2.7%[5] |
| Inter-day Precision (%CV) | <15% (<20% at LLOQ) | ≤ 8.4%[5] |
| Accuracy (% bias) | ±15% (±20% at LLOQ) | ≤ ± 5.1%[5] |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | Monitored | Within acceptable limits |
| LLOQ | S/N > 10 | 0.1 µg/mL |
Visualizations
Experimental Workflow for Atovaquone Quantification
Atovaquone Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain
Atovaquone mimics the structure of ubiquinone (Coenzyme Q10) and competitively inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[7][8] This disrupts ATP synthesis and pyrimidine biosynthesis, leading to parasite death.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of atovaquone in pharmacokinetic studies. The detailed LC-MS/MS protocol provided here, when properly validated, can be readily implemented in a bioanalytical laboratory. Understanding both the analytical methodology and the pharmacokinetic profile of atovaquone is critical for its effective and safe use in patient populations.
References
- 1. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Atovaquone using Atovaquone-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone is an antimicrobial agent indicated for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1][2][3] Due to its high variability in bioavailability, therapeutic drug monitoring (TDM) is crucial to ensure optimal drug exposure and therapeutic efficacy, especially in pediatric patients.[4][5][6][7] This document provides a detailed protocol for the quantification of atovaquone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Atovaquone-D4 as an internal standard. This compound is a deuterium-labeled analog of atovaquone that improves the accuracy and precision of quantification in biological samples.[8]
Principle of the Method
This method utilizes protein precipitation for the extraction of atovaquone and the internal standard (this compound) from plasma samples. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variations in sample preparation and instrument response, ensuring accurate and reliable quantification.
Materials and Reagents
| Material/Reagent | Supplier |
| Atovaquone | Commercially available |
| This compound | Commercially available |
| Acetonitrile (ACN), LC-MS grade | Commercially available |
| Ethanol (EtOH), LC-MS grade | Commercially available |
| Dimethylformamide (DMF) | Commercially available |
| K2-EDTA Human Plasma | Commercially available |
Experimental Protocols
Preparation of Stock Solutions
-
Atovaquone Stock Solution (10 mg/mL): Accurately weigh and dissolve 10 mg of atovaquone in 1 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.[4]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of DMF. Sonicate for 10 minutes.[4]
Preparation of Calibration Standards and Quality Controls (QC)
-
High-Calibration Standard (80.0 µM): Prepare by spiking the required volume of atovaquone stock solution into K2-EDTA human plasma.[4]
-
Calibration Curve: Perform a 2-fold serial dilution of the high-calibration standard with K2-EDTA human plasma to obtain concentrations of 80.0, 40.0, 20.0, 10.0, 5.0, 2.5, 1.25, and 0.625 µM.[4]
-
Quality Control (QC) Samples: Prepare three levels of QC samples in K2-EDTA human plasma:
-
High QC: 60 µM
-
Medium QC: 7.5 µM
-
Low QC: 1.88 µM[4]
-
Sample Preparation
-
To a 10 µL aliquot of plasma sample (calibrator, QC, or patient sample), add the internal standard solution.
-
Add a protein precipitation solution consisting of ACN:EtOH:DMF (8:1:1 v/v/v).[4][5][7]
-
Vortex mix to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Experimental workflow for atovaquone TDM.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | SCIEX 5500 QTrap MS system or equivalent[4][5][7] |
| Column | Reverse-phase C18 column |
| Mobile Phase | Gradient elution with a suitable mobile phase (e.g., water with formic acid and acetonitrile) |
| Flow Rate | As optimized for the specific column and system |
| Injection Volume | 2 µL[9] |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for atovaquone and this compound.[4] |
MS/MS Transitions: [4]
| Compound | Q1 (m/z) | Q3 (m/z) | Type |
| Atovaquone | 365.0 | 337.2 | Quantifier |
| Atovaquone | 365.0 | [Qualifier ion] | Qualifier |
| This compound (IS) | [Parent ion of IS] | [Product ion of IS] | Quantifier |
| This compound (IS) | [Parent ion of IS] | [Qualifier ion of IS] | Qualifier |
Method Validation
The analytical method should be validated for the following parameters as per regulatory guidelines.
Linearity
The method demonstrated linearity over a dynamic concentration range of 0.63 - 80 µM for atovaquone in plasma.[4][5][6][7] The coefficient of determination (r²) should be ≥ 0.99.
Precision and Accuracy
The intra- and inter-assay precision and accuracy are evaluated using the QC samples.
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |
| Low (1.88 µM) | ≤ 2.7% | ≤ 8.4% | Within ± 5.1% |
| Medium (7.5 µM) | ≤ 2.7% | ≤ 8.4% | Within ± 5.1% |
| High (60 µM) | ≤ 2.7% | ≤ 8.4% | Within ± 5.1% |
| (Data adapted from a representative study)[4][5] |
Sensitivity
The lower limit of quantification (LLOQ) for atovaquone in plasma was established at 0.63 µM.[4]
Recovery
The extraction recovery of atovaquone from plasma should be consistent and reproducible across the concentration range.
Stability
The stability of atovaquone in plasma should be evaluated under various conditions:
| Stability Condition | Duration | Result |
| Bench-top | 42 hours | Stable |
| Freeze-thaw Cycles | 3 cycles | Stable |
| Long-term Storage | 92 days at -10 to -30°C | Stable |
| (Data based on a representative study)[10] |
Data Analysis and Interpretation
The concentration of atovaquone in patient samples is determined by calculating the peak area ratio of atovaquone to the internal standard (this compound). This ratio is then used to interpolate the concentration from the calibration curve.
Data analysis workflow.
Conclusion
This LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the therapeutic drug monitoring of atovaquone in human plasma.[4][5] The assay's high sensitivity, specificity, and small sample volume requirement make it particularly suitable for clinical applications, including in pediatric populations.[4] By enabling the accurate measurement of atovaquone plasma concentrations, this method can help clinicians optimize dosing regimens to ensure therapeutic efficacy and minimize potential toxicity.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. impactfactor.org [impactfactor.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Liquid Chromatography-Tandem Mass Spectrometry-Based Therapeutic Monitoring of Plasma Atovaquone Concentrations in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note & Protocol: Development of a Bioanalytical Method for Atovaquone using Atovaquone-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a robust bioanalytical method for the quantification of Atovaquone in human plasma using its deuterated internal standard, Atovaquone-D4. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, primarily used as an antiprotozoal agent for the prevention and treatment of malaria and Pneumocystis jirovecii pneumonia (PJP).[1][2] Due to its high lipophilicity, low aqueous solubility, and variable oral bioavailability, therapeutic drug monitoring and pharmacokinetic studies are crucial to ensure optimal clinical efficacy.[1][3][4] A sensitive and reliable bioanalytical method is therefore essential for the accurate determination of Atovaquone concentrations in biological matrices.
This application note describes a validated LC-MS/MS method for the quantification of Atovaquone in human plasma, utilizing this compound as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.[5]
Materials and Methods
Reagents and Chemicals
-
Atovaquone reference standard (≥98% purity)
-
This compound reference standard (isotopic purity should be confirmed, as impurities can impact method validation)[5][6]
-
HPLC-grade methanol, acetonitrile, ethyl acetate, isopropanol, and ethanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Di-Methyl Formamide (DMF)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
A validated LC-MS/MS system, such as a SCIEX 5500 QTrap MS system or equivalent.[3][4]
-
A UPLC or HPLC system capable of gradient elution.
-
Analytical column, for example, a Synergi 4 µm Polar-RP 80A (150 x 2.0 mm) or an Agilent C18 XDB column (5-micron, 50 × 4.6 mm).[7][8]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions:
-
Prepare a primary stock solution of Atovaquone at a concentration of 1 mg/mL in DMF.
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in DMF.
-
Sonicate the stock solutions for 10 minutes to ensure complete dissolution.[2]
Working Solutions:
-
Prepare working standard solutions of Atovaquone by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v).
-
Prepare a working internal standard solution of this compound at a concentration of 10 µM in charcoal-stripped human plasma.[2]
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free human plasma with the Atovaquone working standard solutions to achieve a concentration range of 0.05 µg/mL to 24 µg/mL.[7] A typical eight-point calibration curve could be 0.625, 1.25, 2.5, 5.0, 10.0, 20.0, 40.0, and 80.0 µM.[2]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.88 µM, 7.5 µM, and 60 µM).[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting Atovaquone from plasma.[7]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of a precipitation solution (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.[8]
-
To 50 µL of plasma sample, add 10 µL of the this compound internal standard solution.
-
Add 400 µL of ethyl acetate.
-
Vortex for 30 seconds and incubate at room temperature for 5 minutes.
-
Centrifuge at 16,100 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction with another 400 µL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute in the mobile phase for injection.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Synergi 4 µm Polar-RP 80A (150 x 2.0 mm)[7] or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | 50% B to 95% B over 2 min, hold for 1 min, return to 50% B |
| Run Time | ~5 minutes |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Atovaquone: 365.0 -> 337.2 (Quantifier), 365.0 -> 201.2 (Qualifier)[2]This compound: 371.1 -> 343.1 (Quantifier), 371.1 -> 203.1 (Qualifier)[2] |
| IonSpray Voltage | -4500 V[2] |
| Temperature | 450°C[2] |
| Collision Gas | High[2] |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Atovaquone and this compound.
-
Linearity and Range: Analyze calibration standards in triplicate to demonstrate the linear relationship between the analyte concentration and the instrument response. A linear range of 0.63 – 80 µM has been previously validated.[3][4]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations on three different days. Intra- and inter-assay precision should be ≤ 2.7% and ≤ 8.4%, respectively.[3][4]
-
Recovery: The extraction recovery of Atovaquone should be determined at three QC levels. A mean recovery of 94.17% has been reported using protein precipitation.[7]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Assess the stability of Atovaquone in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Atovaquone | 0.05 - 24 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.88 | ≤ 2.7 | 95 - 105 | ≤ 8.4 | 92 - 108 |
| Medium | 7.5 | ≤ 2.7 | 95 - 105 | ≤ 8.4 | 92 - 108 |
| High | 60 | ≤ 2.7 | 95 - 105 | ≤ 8.4 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µM) | Recovery (%) | Matrix Effect (%) |
| Low | 1.88 | > 90 | 90 - 110 |
| Medium | 7.5 | > 90 | 90 - 110 |
| High | 60 | > 90 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: LC-MS/MS detection pathway for Atovaquone and this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of Atovaquone in human plasma using this compound as an internal standard. The described methodology is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a reliable tool for researchers and drug development professionals.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-APCI mass spectrometric method development and validation for the determination of atovaquone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone for treatment of COVID-19: A prospective randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Atovaquone-D4 in Drug Metabolism and Disposition Studies
Introduction
Atovaquone is a highly lipophilic hydroxynaphthoquinone with antiprotozoal activity.[1][2] It is primarily used in combination with proguanil for the treatment and prophylaxis of malaria and for the treatment of Pneumocystis jirovecii pneumonia.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of atovaquone is critical for optimizing its therapeutic use. Atovaquone exhibits low aqueous solubility and its absorption is highly variable, significantly increasing with fatty food intake.[2][3] It is extensively bound to plasma proteins (>99%) and is characterized by a long elimination half-life of 2-3 days in adults.[2][4]
Crucially, atovaquone undergoes very limited to no metabolism in humans.[5][6] Studies using radiolabeled atovaquone have shown that over 94% of an administered dose is recovered unchanged in the feces, with negligible amounts (<0.6%) excreted in the urine.[1][5] The primary route of elimination is hepatic, with the drug being excreted into the bile.[3][6]
Given the minimal metabolic transformation, the role of isotopically labeled analogs like Atovaquone-D4 in metabolism studies is not to trace and identify novel metabolites. Instead, this compound serves as an ideal stable isotopically labeled internal standard (SIL-IS) for the accurate and precise quantification of the parent drug in complex biological matrices during pharmacokinetic and disposition studies. A SIL-IS is considered the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.[7][8]
Application Note 1: Quantitative Bioanalysis of Atovaquone in Plasma using this compound as an Internal Standard
This note describes the application of this compound as an internal standard (IS) for the quantification of atovaquone in plasma samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies.[9]
Rationale for this compound as a SIL-IS: The use of a SIL-IS like this compound is paramount for accurate bioanalysis due to its ability to mimic the analyte (atovaquone) during extraction, chromatography, and ionization, thereby correcting for potential matrix effects and procedural losses.[7] This ensures high precision and accuracy, which is critical for drugs like atovaquone with high pharmacokinetic variability.[9] However, it is crucial to verify the isotopic purity of the this compound standard, as impurities can significantly impact method validation and accuracy.[10][11]
Pharmacokinetic Parameters of Atovaquone
The following table summarizes key pharmacokinetic parameters for atovaquone in humans, which are typically determined using assays employing a suitable internal standard like this compound.
| Parameter | Value | Conditions / Notes | Source |
| Absorption | Low and variable; 23% bioavailability | Absorption increases 2- to 3-fold with a high-fat meal. | [2][5] |
| Protein Binding | >99% | Highly bound to plasma proteins. | [1][3] |
| T½ (Elimination Half-life) | 2-3 days (adults) | 1-2 days in children. | [2][5] |
| Tmax (Time to Peak Conc.) | ~4.00 hours (steady state) | Following a single dose, Tmax is ~3.25 hours. | [4] |
| Apparent Oral Clearance | 67 mL/min | For a 750 mg fasted single dose. | [1] |
| Volume of Distribution (Vd) | 5.8 L/kg | For a 750 mg dose. | [1] |
| Metabolism | Limited to none | Indirect evidence of some metabolism, but no specific metabolite identified. | [1][5] |
| Primary Excretion Route | Feces (>94% as unchanged drug) | Elimination is primarily via the liver and bile. | [1][5][6] |
| Urinary Excretion | <0.6% | Negligible renal clearance. | [1][4] |
Experimental Protocol: Atovaquone Quantification in Human Plasma
This protocol outlines a general procedure for the determination of atovaquone in plasma samples using protein precipitation for sample cleanup followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Atovaquone reference standard
-
This compound (Internal Standard)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF)
-
Formic acid
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Atovaquone Stock Solution (1 mg/mL): Accurately weigh and dissolve atovaquone in a suitable solvent like DMF.
-
This compound Stock Solution (1 mg/mL): Prepare similarly in DMF.[9]
-
Working Internal Standard (IS) Solution (e.g., 10 µM): Prepare a fresh working IS solution by diluting the this compound stock solution in an appropriate solvent mixture (e.g., ACN or plasma).[9]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards (e.g., 0.5 to 100 µM) and QCs (low, mid, high concentrations) by spiking control plasma with the atovaquone stock solution.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working IS solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 150 µL of cold extraction solvent (e.g., Acetonitrile containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumental Conditions (Example):
| Parameter | Recommended Setting |
| LC System | Standard HPLC or UPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Atovaquone: Monitor appropriate parent > fragment ion transitionThis compound: Monitor appropriate parent > fragment ion transition |
Note: Specific MRM transitions and instrument parameters must be optimized in the laboratory.
Caption: Workflow for plasma sample bioanalysis using this compound.
Application Note 2: Role of this compound in Drug Disposition and Mass Balance Studies
While radiolabeled compounds (e.g., ¹⁴C-atovaquone) are the definitive tool for mass balance studies, a SIL-IS like this compound is indispensable for the accurate quantification of the parent drug in various matrices (plasma, urine, feces, bile) via LC-MS/MS.[6][12] This allows for precise determination of the parent drug's contribution to the total drug-related material.
Study Design Outline: A human disposition study would typically involve administering a therapeutic dose of atovaquone.[6] All excreta (urine and feces) are collected at predefined intervals. This compound is used as the internal standard during the sample processing of these matrices to quantify the concentration of unchanged atovaquone.
Caption: Primary disposition pathway of atovaquone in humans.
Protocol: Extraction of Atovaquone from Fecal Homogenate
1. Fecal Homogenate Preparation:
-
Collect entire fecal samples for a defined period (e.g., up to 21 days) post-dose.[1]
-
Weigh the total sample and homogenize it with a known volume of water (e.g., 2:1 water-to-feces ratio) to create a slurry.
2. Extraction Procedure:
-
Weigh a small aliquot (e.g., 100 mg) of the fecal homogenate into a tube.
-
Add the this compound internal standard.
-
Add a larger volume of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Homogenize/vortex thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic layer from the solid matrix.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC-MS mobile phase.
-
Analyze via the validated LC-MS/MS method described previously.
This compound is a critical tool for drug development professionals studying the pharmacokinetics and disposition of atovaquone. Its primary and most valuable application is as a stable isotopically labeled internal standard for quantitative bioanalysis. The use of this compound in validated LC-MS/MS assays enables the generation of high-quality, reliable data necessary for regulatory submissions and for furthering the clinical understanding of atovaquone's behavior in the body. The protocols and data presented herein provide a framework for researchers to implement robust analytical methods in their atovaquone-related studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atovaquone + Proguanil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Disposition of atovaquone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. scispace.com [scispace.com]
- 9. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Atovaquone-D4 in Preclinical and Clinical Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone is a hydroxynaphthoquinone that has demonstrated efficacy as a broad-spectrum antimicrobial agent. It is approved for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and, in combination with proguanil, for the prophylaxis and treatment of malaria.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[3] This disruption of mitochondrial function is selective for parasites and certain microorganisms, leading to the inhibition of ATP and pyrimidine biosynthesis.[3]
In the landscape of drug development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are crucial for accurate quantification of drug concentrations in biological matrices. Atovaquone-D4, a deuterated analog of Atovaquone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to Atovaquone and its distinct mass, which allows for precise differentiation and quantification.[1][4]
These application notes provide a comprehensive overview of the role of this compound in preclinical and clinical drug development, with a focus on its application in bioanalytical methods. Detailed protocols and data are presented to guide researchers in their studies involving Atovaquone.
Mechanism of Action of Atovaquone
Atovaquone's therapeutic effect stems from its ability to act as a potent and selective inhibitor of the cytochrome bc1 complex in the mitochondrial electron transport chain of susceptible organisms.[3] By binding to the ubiquinone binding site, it blocks electron transport, leading to a collapse of the mitochondrial membrane potential.[5] This, in turn, inhibits crucial downstream processes necessary for the parasite's survival, including pyrimidine and ATP synthesis.[3]
Physicochemical Properties and Synthesis
Atovaquone
-
Molecular Formula: C₂₂H₁₉ClO₃
-
Appearance: Yellow crystalline solid
-
Solubility: Highly lipophilic with low aqueous solubility.[6]
This compound
-
Molecular Formula: C₂₂H₁₅D₄ClO₃
-
Appearance: Orange solid
-
Synonyms: 2-[trans-4-(4-Chlorophenyl-d4)cyclohexyl-]-3-hydroxy-1,4-naphthalenedione
While the specific synthesis of this compound is not detailed in the provided search results, it is logically inferred to follow a similar synthetic pathway to unlabeled Atovaquone. The synthesis of Atovaquone typically involves the coupling of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid with 2,3-dichloro-1,4-naphthoquinone, followed by hydrolysis. For this compound, a deuterated version of the chlorophenyl starting material would be utilized.
Preclinical and Clinical Applications of this compound
The primary application of this compound in both preclinical and clinical drug development is as an internal standard (IS) for the bioanalysis of Atovaquone. The use of a stable isotope-labeled IS is the gold standard in quantitative LC-MS/MS analysis, as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variability in sample preparation and analysis and ensuring high accuracy and precision.[1][4]
Atovaquone Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of Atovaquone is essential for optimizing dosing regimens. The following tables summarize key pharmacokinetic parameters of Atovaquone in various populations.
Table 1: Pharmacokinetic Parameters of Atovaquone in Adults
| Parameter | Value | Conditions |
| Bioavailability | ~23% (fasting), ~47% (with food) | Oral administration. |
| Protein Binding | >99% | In plasma.[6] |
| Elimination Half-life | 2 to 3 days | In adults.[6] |
| Metabolism | Predominantly eliminated unchanged in feces. | Negligible metabolism.[6] |
| Cmax (Peak Plasma Concentration) | Increased 5-fold with food | Compared to fasting.[6] |
| AUC (Area Under the Curve) | Increased 2-3 times with food | Compared to fasting.[6] |
Table 2: Pharmacokinetic Parameters of Atovaquone in a Third-Trimester Pregnant Women Study
| Parameter | Mean Value Range |
| Cmax (µg/mL) | 1.33 - 8.33 |
| Tmax (h) | 2.0 - 9.3 |
| Apparent Volume of Distribution (V/F) (L/kg) | 6.9 - 39.5 |
| Apparent Clearance (CL/F) (mL/h/kg) | 83 - 384 |
| Elimination Half-life (t1/2β) (h) | 57.8 - 130.8 |
| Data from a study of 26 pregnant women in their third trimester treated with four Malarone tablets daily for three days. |
Experimental Protocols
Quantification of Atovaquone in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a composite based on methodologies described in the scientific literature.[1][4]
Objective: To accurately quantify the concentration of Atovaquone in human plasma samples.
Materials:
-
Human plasma (K₂-EDTA)
-
Atovaquone reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF), HPLC grade
-
Ammonium acetate
-
Ultrapure water
Equipment:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Microcentrifuge
-
Vortex mixer
Experimental Workflow Diagram:
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Atovaquone and this compound in a suitable solvent (e.g., DMF).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Atovaquone.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation:
-
To 10 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Add protein precipitation solution (e.g., a mixture of acetonitrile, ethanol, and DMF in an 8:1:1 ratio).[1]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Integrate the peak areas for Atovaquone and this compound.
-
Calculate the peak area ratio of Atovaquone to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Atovaquone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Table 3: Example LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9989[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.625 µM[1] |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 2.7%[1] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.4%[1] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 5.1% of target[1] |
| Extraction Recovery | Consistent and reproducible | >80% |
Conclusion
This compound is an indispensable tool in the preclinical and clinical development of Atovaquone. Its primary role as an internal standard in LC-MS/MS bioanalytical methods allows for the reliable and accurate quantification of Atovaquone in various biological matrices. This is fundamental for establishing the pharmacokinetic profile, assessing bioequivalence, and conducting therapeutic drug monitoring of Atovaquone. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. While the therapeutic potential of deuterated drugs is an area of active research, the current body of evidence firmly establishes this compound's utility in the analytical realm of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Atovaquone-D4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Atovaquone-D4 as an internal standard in the quantitative analysis of atovaquone in biological matrices, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, used in the treatment and prevention of malaria and Pneumocystis jirovecii pneumonia (PJP).[1] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring is essential to ensure efficacy, especially in pediatric and immunocompromised patient populations.[1][2] this compound, a deuterated analog of atovaquone, serves as an ideal internal standard (IS) for LC-MS/MS analysis, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of atovaquone using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Atovaquone and this compound [1][3]
| Compound | Transition | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Atovaquone (Quantifier) | 365.0 → 337.2 | 100 | -100 | -42 |
| Atovaquone (Qualifier) | 365.0 → 201.2 | 100 | -100 | -44 |
| This compound (Quantifier) | 371.1 → 343.1 | 100 | -100 | -42 |
| This compound (Qualifier) | 371.1 → 203.1 | 100 | -100 | -52 |
Table 2: Method Validation Parameters [1][2][4][5]
| Parameter | Result |
| Dynamic Concentration Range | 0.63 – 80 µM |
| Deviation from Target Value | ≤ ± 5.1 % |
| Intra-assay Precision | ≤ 2.7 % |
| Inter-assay Precision | ≤ 8.4 % |
| Sample Volume | 10 µL |
| Retention Time | 4.3 min |
| Total Run Time | 7.4 min |
Experimental Protocols
This section details the methodologies for sample preparation, and LC-MS/MS analysis for the quantification of atovaquone in human plasma.
Materials and Reagents
-
Atovaquone reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF)
-
K2-EDTA human plasma
Stock and Working Solutions Preparation
-
Atovaquone Stock Solution (10 mg/mL): Dissolve 10 mg of atovaquone reference standard in 1 mL of DMF. Sonicate for 10 minutes.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMF. Sonicate for 10 minutes.[1]
-
This compound Intermediate Solution (270 µM): Dilute 100 µL of the this compound stock solution with 900 µL of ACN.[1]
-
Calibration Standards: Prepare an eight-point calibration curve by serial dilution of a high-calibration standard (80.0 µM) in K2-EDTA human plasma to achieve concentrations of 80.0, 40.0, 20.0, 10.0, 5.0, 2.5, 1.25, and 0.625 µM.[1]
-
Quality Control (QC) Samples: Prepare three levels of QC samples: high (60 µM), medium (7.5 µM), and low (1.88 µM) in K2-EDTA human plasma.[1]
Sample Preparation: Protein Precipitation
-
Pipette 10 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a solution of ACN:EtOH:DMF (8:1:1 v:v:v) containing the internal standard, this compound.[1][2][4][5]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reverse-phase column (e.g., Synergi 2.5-μm Polar-RP 100A, 100 × 2 mm).[6]
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and water, both containing a suitable modifier (e.g., formic acid).
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Injection Volume: 2 µL.[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap MS system).[1][2][4][5]
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.[6]
-
Gas Settings:
-
Curtain Gas (CUR): 20 psi
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific transitions are listed in Table 1.
Experimental Workflow Diagram
Caption: Workflow for Atovaquone Analysis.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Atovaquone-D4 Signal Variability in LC-MS: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal variability with Atovaquone-D4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal variability for this compound in LC-MS?
Signal instability for this compound, and internal standards in general, can stem from several sources throughout the analytical workflow. The most common culprits include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1][2][3]
-
Ion Suppression: This is a specific type of matrix effect where other compounds in the sample compete with this compound for ionization, reducing its signal.[1][2][3]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency during protein precipitation or solid-phase extraction can lead to differing amounts of this compound being introduced to the LC-MS system.[4][5]
-
Instrumental Factors: Issues such as a contaminated ion source, unstable electrospray, or fluctuating instrument parameters (e.g., temperatures, gas flows) can cause signal drift and instability.[5][6]
-
Adduct Formation: this compound can form adducts with salts (e.g., sodium, potassium) or solvents, which can distribute the signal across multiple m/z values and lead to apparent signal loss if not all adducts are monitored.[7][8][9]
-
Internal Standard Issues: Although this compound is a stable isotope-labeled internal standard, issues such as improper concentration, degradation, or differential behavior compared to the native analyte under certain matrix conditions can occur.[10][11]
Q2: My this compound signal is low and inconsistent. How can I troubleshoot this?
A systematic approach is crucial to identify the root cause of low and inconsistent signal. The following workflow can help diagnose the issue.
Q3: How can I identify and mitigate matrix effects impacting my this compound signal?
Matrix effects can be identified through a post-extraction addition study.[12]
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare Samples:
-
Set A: Prepare this compound standards in a clean solvent (e.g., methanol or acetonitrile).
-
Set B: Extract a blank matrix sample (e.g., plasma from a drug-free source) using your established protocol. After the final extraction step, spike the extract with this compound at the same concentrations as Set A.
-
Set C: Spike the blank matrix with this compound before extraction and process as usual.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Result Interpretation | Indication | Recommended Action |
| Matrix Effect ≈ 100% | No significant matrix effect. | Proceed with the current method. |
| Matrix Effect < 85% | Ion Suppression. | Improve sample cleanup, modify chromatography. |
| Matrix Effect > 115% | Ion Enhancement. | Improve sample cleanup, modify chromatography. |
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous extraction technique like Solid Phase Extraction (SPE) to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components.[13]
-
Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components.[10]
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.[1]
Q4: What are the optimal LC-MS parameters for this compound analysis?
While optimal parameters can be instrument-dependent, published methods provide a good starting point. Atovaquone is typically analyzed in negative ion mode via electrospray ionization (ESI).[14]
| Parameter | Typical Value/Range | Reference |
| LC Column | C18 or Polar-RP, e.g., Synergi 2.5-μm Polar-RP 100A (100 × 2 mm) | [14] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | [13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [13] |
| Flow Rate | 200 - 500 µL/min | [15] |
| Column Temperature | 40 - 45 °C | [15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [14] |
| Precursor Ion (Q1) | m/z 371.1 | [15] |
| Product Ion (Q3) | m/z 343.1 (Quantifier), m/z 203.1 (Qualifier) | [15] |
| Collision Energy (CE) | Instrument dependent, requires optimization. | [13] |
Experimental Protocol: MS Parameter Optimization
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the precursor ion (m/z 371.1).[13]
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each fragment to maximize its signal intensity. The quantifier transition should be the most intense and reproducible.[13]
Q5: I suspect adduct formation is causing signal variability. How can I confirm and control this?
Adduct formation, particularly with sodium ([M+Na-2H]⁻) or other cations, can split the ion signal.
Diagnostic Approach:
-
Full Scan Analysis: Acquire a full scan mass spectrum of an this compound standard. Look for ions other than the expected deprotonated molecule [M-H]⁻ (m/z 371.1). Common adducts in negative mode for a deuterated compound might appear at different m/z values.
-
Check Reagents and Glassware: Sodium and potassium are common contaminants from glassware and reagents.[8][16] Use high-purity solvents and plasticware where possible.
-
Mobile Phase Modification: The addition of a small amount of a volatile buffer like ammonium formate can help promote the formation of the desired protonated/deprotonated species and reduce alkali metal adducts.[9]
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma [14][17]
-
Sample Preparation: Aliquot 25 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add Internal Standard: Add the working solution of this compound.
-
Precipitation: Add 3 volumes (e.g., 75 µL) of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Protocol 2: Solid Phase Extraction (SPE) for this compound [4]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. opentrons.com [opentrons.com]
- 5. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 6. alliancebioversityciat.org [alliancebioversityciat.org]
- 7. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
Optimizing Atovaquone-D4 Concentration for Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Atovaquone-D4 as an internal standard in analytical assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard in a question-and-answer format.
Question: We are observing significant variability in the this compound signal between samples. What are the potential causes and how can we troubleshoot this?
Answer:
Signal variability in the internal standard (IS) is a common issue that can compromise the accuracy and precision of your analytical method. Here are the potential causes and a systematic approach to troubleshooting:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the IS solution into your samples is a primary source of variability.
-
Troubleshooting:
-
Verify the calibration of your pipettes.
-
Ensure proper pipetting technique, including pre-wetting the tip and consistent dispensing speed.
-
Consider using an automated liquid handler for improved precision.
-
-
-
Matrix Effects: Differences in the sample matrix between calibration standards, quality controls (QCs), and unknown samples can lead to ion suppression or enhancement, affecting the IS signal.
-
Troubleshooting:
-
Evaluate matrix effects during method development by comparing the IS response in neat solution versus in extracted blank matrix.
-
If significant matrix effects are observed, optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components.
-
Ensure that the matrix of the calibration standards and QCs closely matches that of the study samples.
-
-
-
IS Stability: this compound may be unstable in certain solvents or under specific storage conditions.
-
Troubleshooting:
-
Investigate the stability of this compound in your stock and working solutions at the intended storage temperatures.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Prepare fresh working solutions regularly.
-
-
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance can cause signal drift.
-
Troubleshooting:
-
Monitor the system suitability by injecting a standard solution at the beginning and end of each analytical run.
-
Check for any leaks in the LC system.
-
Ensure the ion source is clean and properly maintained.
-
-
Question: Our this compound internal standard appears to have isotopic impurities (e.g., Atovaquone-D5 to -D8). How does this affect our results and how can we correct for it?
Answer:
Isotopic impurities in a deuterated internal standard can lead to inaccurate quantification, as these impurities can contribute to the signal of the analyte or other isotopic variants.
-
Impact on Results: The presence of other deuterated forms of atovaquone can interfere with the accurate measurement of this compound, potentially leading to a biased internal standard response. One study noted the non-negligible presence of atovaquone-D5 to atovaquone-D8 in an this compound reference standard, which had a large impact on method validation[1].
-
Troubleshooting and Correction:
-
Characterize the IS: The first step is to characterize the isotopic purity of your this compound standard. This can be done by infusing a pure solution of the IS into the mass spectrometer and acquiring a full scan spectrum.
-
Select a Unique Transition: If possible, select a precursor-to-product ion transition for this compound that is unique and free from interference from other isotopic variants.
-
Mathematical Correction: If a unique transition cannot be found, a mathematical correction can be applied. This involves determining the contribution of the isotopic impurities to the analyte and IS signals and correcting the peak areas accordingly. This approach can correct for situations where the analyte is present as an impurity in the internal standard[2].
-
Recertification: If the isotopic purity is significantly different from what is stated on the certificate of analysis, consider having the standard recertified by the supplier[1].
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for the this compound internal standard working solution?
A1: The ideal concentration of the internal standard should be consistent across all samples and provide a response that is sufficient for precise measurement but does not saturate the detector. A common practice is to use an IS concentration that yields a response similar to the analyte response at the midpoint of the calibration curve. For a validated LC-MS/MS method for atovaquone, a working internal standard solution of [2H4]-atovaquone was prepared at a concentration of 10 µM in charcoal-stripped K2-EDTA human plasma[3].
Q2: How should I prepare the this compound stock and working solutions?
A2: A detailed protocol for the preparation of this compound solutions is provided in the "Experimental Protocols" section below. Generally, a stock solution is prepared in a suitable organic solvent, and then a working solution is prepared by diluting the stock solution in a solvent that is compatible with the sample matrix. For example, a stock solution of [2H4]-atovaquone can be prepared at 1 mg/mL in dimethylformamide (DMF)[4].
Q3: What are the acceptance criteria for the internal standard response during a bioanalytical run?
A3: Regulatory guidelines, such as those from the FDA, provide recommendations for monitoring the internal standard response. While there are no strict acceptance criteria universally applied, a general rule of thumb is that the IS response in unknown samples should be within 50-150% of the mean IS response of the calibration standards and QCs in the same run. Any significant deviation from this range may warrant investigation.
Q4: Can this compound be used for the quantification of atovaquone metabolites?
A4: While a stable isotope-labeled internal standard is ideal for the parent drug, its suitability for metabolites depends on the structural similarity and ionization efficiency of the metabolites compared to the parent drug. If the metabolic modification significantly alters the physicochemical properties of the molecule, a separate stable isotope-labeled internal standard for each metabolite would be preferable for the most accurate quantification.
Data Presentation
| Parameter | Recommended Concentration/Value | Reference |
| This compound Stock Solution | 1 mg/mL in Dimethylformamide (DMF) | [4] |
| This compound Working Solution | 10 µM in the same matrix as the samples (e.g., plasma) | [3] |
| IS Response Variability Acceptance | Within 50-150% of the mean IS response of calibrators and QCs | General Guidance |
| Isotopic Purity | Should be verified; presence of other isotopic variants should be minimal | [1] |
Experimental Protocols
Preparation of this compound Internal Standard Solutions
This protocol is based on a validated LC-MS/MS method for the determination of atovaquone in human plasma[3][4].
-
Preparation of this compound Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of this compound reference standard.
-
Dissolve the standard in dimethylformamide (DMF) to achieve a final concentration of 1 mg/mL.
-
Sonicate the solution for 10 minutes in an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Preparation of this compound Intermediate Solution (270 µM):
-
Dilute 100 µL of the 1 mg/mL this compound stock solution with 900 µL of acetonitrile (ACN).
-
Vortex the solution for 1 minute to ensure homogeneity.
-
-
Preparation of this compound Working Solution (10 µM):
-
This solution should be freshly prepared before each analytical run.
-
Dilute 37 µL of the 270 µM intermediate solution with 963 µL of the same biological matrix as the samples (e.g., charcoal-stripped K2-EDTA human plasma).
-
Vortex the working solution for 1 minute.
-
This working solution is then added to all calibration standards, quality controls, and unknown samples during the sample preparation process.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and use of this compound internal standard.
Caption: Troubleshooting decision tree for high internal standard signal variability.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects with Atovaquone-D4 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atovaquone-D4 as an internal standard to address matrix effects in the bioanalysis of atovaquone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my atovaquone bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often invisible, components in the sample matrix.[1] These effects, categorized as ion suppression or enhancement, can lead to inaccurate and imprecise quantification of atovaquone.[1][2] Given atovaquone's high lipophilicity, endogenous matrix components like phospholipids are a primary cause of these interferences in plasma samples.[3][4]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled atovaquone and experiences the same degree of ion suppression or enhancement.[5] By calculating the peak area ratio of atovaquone to this compound, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable results.
Q3: I am still observing significant variability in my results despite using this compound. What could be the issue?
A3: Several factors could contribute to this:
-
Chromatographic Separation: If atovaquone and this compound are not perfectly co-eluting, they may be affected differently by matrix components.[5]
-
Sample Preparation: Inefficient sample cleanup can lead to a high concentration of interfering substances that overwhelm the compensation capacity of the internal standard.
-
High Matrix Load: In some cases, the matrix effect is so severe that it suppresses the signals of both the analyte and the internal standard to a level that compromises sensitivity and reproducibility.
Q4: What are the recommended mass transitions for atovaquone and this compound?
A4: The optimal quantifier and qualifier transitions for atovaquone and its deuterated internal standard are critical for sensitive and specific detection. A validated method uses the following transitions in negative ion mode[6][7]:
| Compound | Transition Type | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Atovaquone | Quantifier | 365.0 | 337.2 | -42 eV |
| Atovaquone | Qualifier | 365.0 | 201.2 | -44 eV |
| This compound | Quantifier | 371.1 | 343.1 | -42 eV |
| This compound | Qualifier | 371.1 | 203.1 | -52 eV |
Q5: What are the key instrument parameters for a robust atovaquone assay?
A5: Based on a validated LC-MS/MS method, the following parameters in negative ion mode are recommended[6]:
| Parameter | Setting |
| IonSpray Voltage | -4500 V |
| Temperature | 450 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | High |
Troubleshooting Guides
Scenario 1: High Variability in Quality Control (QC) Samples
Problem: You are observing poor precision (%CV > 15%) in your QC samples, even with the use of this compound.
Troubleshooting Workflow:
References
- 1. eijppr.com [eijppr.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving peak shape and retention time of Atovaquone-D4
Welcome to the technical support center for the analysis of Atovaquone-D4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the peak shape and retention time of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis?
A1: this compound, being a deuterated analog of Atovaquone, exhibits very similar chromatographic behavior. Successful analysis is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). Common column choices include C18 stationary phases. Mobile phases are generally a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is a common issue and can be attributed to several factors. One of the primary causes is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.[1][2] Atovaquone has basic properties, and these interactions can be pronounced if the mobile phase pH is not optimized.[2] Other potential causes include column degradation, low buffer concentration, or an inappropriate injection solvent.[1]
Q3: How can I improve the retention time of my this compound peak?
A3: Adjusting the mobile phase composition is the most effective way to modify retention time. To decrease the retention time, increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] Conversely, to increase the retention time, decrease the organic solvent percentage. Ensure that any changes made do not compromise the resolution between this compound and other components in your sample.
Q4: What is a suitable internal standard for the quantification of Atovaquone?
A4: this compound is commonly used as an internal standard for the quantification of Atovaquone by GC- or LC-MS.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of your results. The following guide provides a systematic approach to troubleshooting and resolving common peak shape issues for this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: A troubleshooting decision tree for addressing poor peak shape of this compound.
Issue: Unstable Retention Time
Fluctuations in retention time can indicate a problem with the HPLC system or method parameters.
| Potential Cause | Recommended Action |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check for leaks in the pump heads and ensure proper functioning of check valves. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols
Protocol for Improving this compound Peak Shape
This protocol is based on a published HPLC method for Atovaquone analysis and is a good starting point for optimization.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ortho-phosphoric acid
-
HPLC-grade methanol (as a diluent)
2. Chromatographic Conditions:
| Parameter | Recommendation |
| Column | Thermo Hypersil BDS C18 (250mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Buffer:Acetonitrile (20:80, v/v) |
| Buffer Preparation | Adjust the pH of HPLC-grade water to 3.15 with ortho-phosphoric acid. |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 283 nm |
| Injection Volume | 20 µL |
| Diluent | HPLC-grade methanol |
3. Standard Solution Preparation:
-
Accurately weigh and transfer approximately 50 mg of the Atovaquone standard into a 100 mL volumetric flask.
-
Add 30 mL of the diluent (methanol).
-
Sonicate for 15 minutes to dissolve the standard.
-
Make up the volume to the mark with the diluent.
4. Procedure:
-
Set up the HPLC system with the specified chromatographic conditions.
-
Filter the mobile phase through a 0.45 µm nylon filter and degas for 30 minutes.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Analyze the resulting chromatogram for peak shape and retention time.
Logical Relationship of Parameters for Method Optimization
Caption: Key parameters influencing peak shape and retention time for this compound analysis.
References
challenges of using deuterated standards like Atovaquone-D4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Atovaquone-D4 as a deuterated internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Atovaquone. It is primarily used as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Atovaquone in biological samples such as plasma.[1]
Q2: What are the common challenges associated with using this compound?
The most common challenges include:
-
Isotopic Purity and Contamination: The presence of unlabeled Atovaquone or species with a different number of deuterium atoms (e.g., D3, D5) can interfere with accurate quantification.
-
Isotopic Exchange (Back-Exchange): The deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a change in the mass of the standard.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.
-
Chromatographic Co-elution Issues: While designed to co-elute with Atovaquone, slight differences in retention time can occur, leading to differential matrix effects.
-
Stability: Like any chemical compound, this compound has a finite shelf life and can degrade under certain storage or experimental conditions.
Q3: What is the acceptable isotopic purity for this compound?
For reliable quantitative analysis, the isotopic purity of this compound should be as high as possible, ideally with deuterated forms (d1-d4) constituting ≥99% of the material.[2] It is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the purity of a specific lot. One example of a CoA reported a purity of 98.4%.[3]
Troubleshooting Guides
Problem 1: High Variability in this compound Signal Intensity
Question: I am observing significant and inconsistent signal intensity for this compound across my sample batch in an LC-MS/MS analysis. What could be the cause and how can I troubleshoot it?
Answer:
High variability in the internal standard signal can compromise the accuracy of your results. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent addition of the this compound working solution to all samples, standards, and quality controls (QCs). - Verify the accuracy and calibration of pipettes used for dispensing the internal standard. - Ensure thorough vortexing/mixing of samples after the addition of the internal standard to guarantee homogeneity. |
| Matrix Effects | - Evaluate matrix effects by comparing the this compound response in neat solution versus post-extraction spiked matrix samples from at least six different sources. - If significant matrix effects are observed, optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components. - Adjust chromatographic conditions to separate this compound from co-eluting matrix components. |
| Instrumental Issues | - Check for leaks in the LC system, particularly around the injector and column fittings. - Inspect the autosampler for proper injection volume accuracy and reproducibility. - Clean the ion source of the mass spectrometer to remove any accumulated contaminants. - Check for fluctuations in the spray in the ion source. |
| This compound Stability | - Prepare fresh this compound stock and working solutions. - Verify the storage conditions of your this compound solutions (e.g., temperature, protection from light). |
Problem 2: Poor Chromatographic Peak Shape for Atovaquone and this compound
Question: My chromatogram shows tailing or fronting peaks for both Atovaquone and this compound. How can I improve the peak shape?
Answer:
Poor peak shape can affect integration and, consequently, the accuracy of quantification. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure that Atovaquone (a weak acid) is in a single ionic state. A study on a similar compound suggests that mobile phase additives can significantly affect resolution. |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column. A partially blocked inlet frit is a common cause of peak distortion for all peaks.[4] |
| Secondary Interactions with Column Stationary Phase | - For basic analytes, tailing can be caused by interaction with ionized silanol groups. While Atovaquone is acidic, secondary interactions can still occur. Consider using a column with end-capping or a different stationary phase chemistry.[5] |
| Injection Solvent Incompatibility | - Dissolve and inject samples in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[6] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical LC-MS/MS analysis of Atovaquone using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Atovaquone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Atovaquone | 365.0 | 337.2 | 201.2 |
| This compound | 371.1 | 343.1 | 203.1 |
| Data sourced from a study on Atovaquone quantification in pediatric patients.[7] |
Table 2: this compound Purity and Stability Information
| Parameter | Typical Value/Condition | Reference |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [2] |
| Chemical Purity (HPLC) | 98.4% | [3] |
| Storage of Solid | -20°C | [8] |
| Stock Solution Stability | A study on Atovaquone (unlabeled) showed stability in rat plasma through three freeze-thaw cycles and for 92 days at -30°C. Similar stability is expected for this compound, but should be experimentally verified. | [9] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Atovaquone in Human Plasma
This protocol is adapted from a validated method for therapeutic drug monitoring in pediatric patients.[7]
1. Sample Preparation (Protein Precipitation)
-
To 10 µL of plasma sample, standard, or QC, add 10 µL of the this compound working solution.
-
Add 1.98 mL of extraction solvent (Acetonitrile:Ethanol:Dimethylformamide 8:1:1 v/v/v).
-
Vortex at 2,000 RPM for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Dilute 20 µL of the supernatant with 480 µL of the extraction solvent in an autosampler vial.
-
Inject 2 µL onto the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: SCIEX 5500 QTrap MS system[7]
-
Column: Details not specified in the source, but a C18 column is commonly used for reversed-phase separation of similar compounds.
-
Column Temperature: 45°C
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile with a suitable modifier (e.g., 0.1% formic acid)
-
Flow Rate: 200 µL/min
-
Gradient:
-
0–1 min: 2% B
-
1–3 min: 2–100% B
-
3–6 min: 100% B
-
6–6.1 min: 100–2% B
-
6.1–7 min: 2% B
-
-
Total Run Time: 7.4 min
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), polarity not specified but likely negative ion mode based on other studies. Another study successfully used negative ionization.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: See Table 1.
Visualizations
Caption: Experimental workflow for Atovaquone quantification.
Caption: Troubleshooting logic for high signal variability.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. HPLC故障排除指南 [sigmaaldrich.cn]
- 7. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Labchem Catalog [labchem.com.my]
- 9. researchgate.net [researchgate.net]
- 10. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Atovaquone-D4
Welcome to the technical support center for minimizing ion suppression when analyzing Atovaquone using its deuterated internal standard, Atovaquone-D4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Atovaquone analysis?
A: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Atovaquone.[1] This interference can lead to a decreased detector response, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[1][2] For a highly protein-bound drug like Atovaquone, which is often analyzed in complex biological matrices such as plasma, the risk of ion suppression from endogenous components like phospholipids is significant.[3]
Q2: How does using this compound as an internal standard help with ion suppression?
A: A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice to compensate for ion suppression.[4] Since this compound is chemically almost identical to Atovaquone, it co-elutes and experiences similar matrix effects.[4] By adding a known concentration of this compound to each sample, any signal suppression affecting the internal standard can be used to correct the signal of the native Atovaquone, thereby improving the accuracy and precision of the quantification.[5][6] However, it's crucial to ensure that the analyte and its SIL internal standard co-elute as closely as possible for effective compensation.[4]
Q3: What are the common causes of ion suppression in Atovaquone analysis?
A: Common sources of ion suppression in the analysis of Atovaquone from biological samples include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from plasma or other biological fluids are major contributors.[5]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, can interfere with ionization.[2]
-
Mobile phase additives: Non-volatile additives or high concentrations of certain salts in the mobile phase can cause suppression.[6]
-
Co-administered drugs and their metabolites: Other medications a patient might be taking can co-elute and interfere with Atovaquone's ionization.[5]
Q4: I am still observing significant ion suppression despite using this compound. What could be the issue?
A: Even with a deuterated internal standard, you might face challenges. Here are a few possibilities:
-
Chromatographic Separation of Analyte and Internal Standard: In some cases, particularly with ultra-high-performance liquid chromatography (UPLC), the deuterium-labeled internal standard can exhibit a slight shift in retention time compared to the native analyte.[4] If this separation is significant enough to fall into a region of different matrix effects, the correction will be inaccurate.
-
Concentration-Dependent Suppression: The degree of ion suppression can be dependent on the concentration of both the analyte and the interfering species.[7] If the concentration of Atovaquone in your samples varies widely, the suppression effect may not be linear across the calibration range.
-
Inefficient Sample Preparation: Your current sample cleanup method may not be adequately removing the interfering compounds.
Troubleshooting Guides
Problem 1: Poor Peak Shape and Low Signal Intensity for Atovaquone and this compound.
This issue can arise from several factors, from sample preparation to instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Sample Cleanup | Protein precipitation alone may not be sufficient to remove all interfering phospholipids. Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8] |
| Suboptimal Chromatographic Conditions | - Mobile Phase: Adjust the mobile phase composition. For Atovaquone, a reverse-phase method with a gradient of acetonitrile or methanol and a volatile buffer like formic acid or ammonium formate is common.[3][9] - Column: Ensure you are using an appropriate column (e.g., C18) and that it is not contaminated or degraded.[3] |
| Mass Spectrometer Source Conditions | Optimize the ion source parameters, including spray voltage, gas flows (nebulizer and auxiliary gas), and temperature. Regular tuning and calibration of the mass spectrometer are essential.[8] |
| Analyte Interaction with Metal Surfaces | Some compounds can chelate with metal components of the HPLC system, such as the column frit or housing, leading to poor peak shape and signal loss.[10] If other troubleshooting steps fail, consider using a metal-free or bio-inert column and tubing.[10] |
Problem 2: Inconsistent Atovaquone/Atovaquone-D4 Ratios Across a Run.
This variability can compromise the reliability of your quantitative results.
Logical Relationship Diagram for Inconsistent Ratios:
Caption: Investigating the causes of inconsistent analytical ratios.
Possible Causes and Solutions:
| Cause | Solution |
| Differential Ion Suppression | Even with a deuterated internal standard, severe matrix effects can vary between injections. A post-column infusion experiment is the definitive way to identify the regions of ion suppression in your chromatogram.[5] If suppression is occurring at the retention time of your analyte, you will need to improve your chromatographic separation to move Atovaquone away from the interfering peaks. |
| Inadequate Internal Standard Mixing | Ensure that the this compound internal standard is thoroughly mixed with every sample and standard. Implement a consistent and vigorous vortexing step after adding the internal standard. |
| Autosampler or Injection Issues | Inconsistent injection volumes will lead to variable results. Check the autosampler for air bubbles in the syringe and ensure the injection port and needle are clean. |
| LC System Instability | Fluctuations in pump pressure or flow rate can affect retention times and peak areas. Monitor the system pressure throughout the run for any signs of instability. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.
Experimental Workflow:
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
Prepare an infusion solution of Atovaquone at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-junction.
-
Equilibrate the LC-MS system with the mobile phase.
-
Start the infusion from the syringe pump and wait for a stable signal for the Atovaquone mass transition.
-
Inject a blank matrix sample that has been through your extraction procedure.
-
Monitor the signal for Atovaquone. Any significant drop in the signal intensity indicates a region of ion suppression.[1]
-
Compare the retention times of these suppression zones with the retention time of Atovaquone in your actual samples to assess the risk of interference.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is a more effective technique than simple protein precipitation for removing interfering substances.[2]
Methodology:
-
Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute Atovaquone and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Atovaquone, highlighting the performance that can be achieved with proper optimization to minimize ion suppression.
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.998 | [3] |
| Lower Limit of Quantification (LLOQ) | 50 - 630 ng/mL | [3][9] |
| Intra-day Precision (%CV) | ≤ 8.5% | [3][9] |
| Inter-day Precision (%CV) | ≤ 8.4% | [3][9] |
| Accuracy (% Bias) | Within ± 15% | [3][9] |
| Extraction Recovery | 70 - 80% | [3] |
This data is compiled from published methods and should be used as a general guideline. Specific results will vary depending on the exact methodology and instrumentation used.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Atovaquone-D4 stability in different biological matrices
This technical support center provides guidance on the stability of Atovaquone-D4 in various biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for this compound in biological matrices?
Q2: What are the expected storage conditions and stability of Atovaquone in plasma?
Based on validated bioanalytical methods for Atovaquone, the compound demonstrates good stability under various storage conditions in plasma. This data can be extrapolated for this compound.
Q3: What are some common issues when using this compound as an internal standard?
A primary concern when using this compound is the purity of the standard itself.[2] One study noted the presence of Atovaquone-D5 to -D8 isotopes in a reference standard, which significantly impacted method validation.[2] Such impurities can lead to inaccurate quantification. Therefore, it is essential to scrutinize the certificate of analysis and potentially re-certify the isotopic purity of the internal standard before use.[2]
Q4: Can this compound be used in both human and animal studies?
Yes, this compound is suitable for use as an internal standard in bioanalytical methods for both human and animal studies. Validated methods for the parent drug, Atovaquone, have been successfully applied to pharmacokinetic studies in rats and bioequivalence studies in humans.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in QC sample results | Instability of this compound during sample processing or storage. | Review the stability data provided. Ensure that benchtop time, autosampler temperature, and freeze-thaw cycles are within the validated limits. |
| Inconsistent extraction recovery. | Optimize the liquid-liquid or solid-phase extraction procedure. Ensure consistent vortexing, centrifugation, and evaporation steps. | |
| Isotopic impurity of the internal standard. | Verify the certificate of analysis for the this compound lot. Consider obtaining a new, certified standard if significant impurities are suspected.[2] | |
| Poor signal response for this compound | Degradation of the analyte. | Check storage conditions of the stock and working solutions. Prepare fresh solutions if degradation is suspected. |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the response in post-extraction spiked samples to that in a neat solution. If significant effects are observed, modify the chromatographic conditions or sample cleanup procedure. | |
| Inaccurate quantification at the lower limit of quantification (LLOQ) | Insufficient sensitivity of the analytical method. | Optimize mass spectrometry parameters for this compound. |
| Presence of interfering peaks from the biological matrix. | Improve the selectivity of the sample preparation or chromatographic separation. |
Stability Data Summary
The following tables summarize the stability of Atovaquone in plasma under various conditions. This data is derived from published bioanalytical method validation studies and serves as a strong reference for this compound.
Table 1: Freeze-Thaw and Benchtop Stability of Atovaquone in Plasma
| Matrix | Analyte Concentration | No. of Freeze-Thaw Cycles | Freeze-Thaw Stability (% Nominal) | Benchtop Stability Duration | Benchtop Stability (% Nominal) |
| Rat Plasma | Low & High QC | 3 | Stable (within acceptance criteria)[3][4] | 42 hours (Room Temp) | Within ±15%[4] |
| Human Plasma | Low & High QC | 5 | Stable (within acceptance criteria)[5] | 24 hours (Room Temp) | Within ±15%[5] |
Table 2: Post-Preparative and Long-Term Stability of Atovaquone in Plasma
| Matrix | Analyte Concentration | Autosampler Stability (Duration & Temp) | Long-Term Storage (Duration & Temp) | Long-Term Stability (% Nominal) |
| Human Plasma | Low & High QC | 24 hours at 10°C[5] | 94 days at -20°C[5] | Within ±15% |
| Human Plasma | Low & High QC | 24 hours at 2-8°C[5] | - | - |
Experimental Protocols
Protocol 1: Determination of Atovaquone Stability in Plasma
This protocol outlines a general procedure for assessing the stability of Atovaquone (and by extension, this compound) in a biological matrix, based on established bioanalytical method validation guidelines.[6]
-
Preparation of QC Samples:
-
Spike blank plasma with Atovaquone at low and high quality control (QC) concentrations.
-
-
Freeze-Thaw Stability:
-
Subject the QC samples to three to five freeze-thaw cycles.
-
For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours, then thaw them unassisted at room temperature.
-
After the final cycle, process and analyze the samples.
-
-
Benchtop (Short-Term) Stability:
-
Place QC samples on a laboratory bench at room temperature for a specified period (e.g., 24-48 hours).
-
After the designated time, process and analyze the samples.
-
-
Autosampler (Post-Preparative) Stability:
-
Extract the analyte from the QC samples and place the resulting extracts in the autosampler.
-
Analyze the samples after a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 10°C).
-
-
Long-Term Stability:
-
Store QC samples at a specified temperature (e.g., -20°C) for an extended period (e.g., 94 days).
-
At specified time points, retrieve, process, and analyze the samples.
-
-
Analysis:
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration for the analyte to be considered stable.
-
Visualizations
References
Atovaquone-D4 Technical Support Center: Troubleshooting Co-elution Issues
Welcome to the technical support center for Atovaquone-D4 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other analytical challenges encountered during the quantitative analysis of Atovaquone using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Atovaquone. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, it is added to samples at a known concentration to correct for variability in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects). Since this compound is chemically identical to Atovaquone, it exhibits very similar chromatographic behavior and ionization efficiency, but it is distinguishable by its higher mass.
Q2: What does "co-elution" mean in the context of this compound analysis?
A2: In this context, co-elution refers to a situation where an interfering compound from the biological matrix (e.g., plasma, tissue) has the same retention time as Atovaquone or this compound and is detected by the mass spectrometer. This can lead to inaccurate quantification. While Atovaquone and this compound are expected to co-elute, the issue arises when a third, interfering component co-elutes with them.
Q3: How can co-elution with this compound affect my results?
A3: If a co-eluting matrix component interferes with the detection of this compound, it can artificially inflate or suppress the internal standard's signal. This would lead to an inaccurate calculation of the analyte-to-internal standard peak area ratio, resulting in erroneous quantification of Atovaquone in your samples.
Q4: Are there any known common interferences from plasma that I should be aware of?
A4: While specific interferences for Atovaquone are not extensively documented in publicly available literature, common sources of interference in bioanalytical LC-MS/MS methods include phospholipids, metabolites, and co-administered drugs.[1][2][3] It is crucial to perform thorough method validation to identify potential interferences in your specific matrix and with any concomitant medications in your study samples.
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to identifying and resolving suspected co-elution problems with this compound.
Step 1: Initial Assessment - Do I have a co-elution problem?
The first step is to determine if co-elution is indeed the cause of the observed analytical issue (e.g., poor accuracy, imprecision).
Question: My calibration curve is non-linear, or my QC samples are failing. Could this be a co-elution issue?
Answer: It's possible. Examine the following to diagnose the problem:
-
Peak Shape Analysis: Visually inspect the chromatograms for Atovaquone and this compound. Look for signs of peak distortion such as shoulders, split peaks, or excessive tailing, which can indicate the presence of a co-eluting interference.[4][5]
-
Ion Ratio Confirmation (if using multiple transitions): If you are monitoring more than one fragment ion (transition) for this compound, the ratio of these transitions should be consistent across all samples. A significant deviation in the ion ratio for a specific sample may suggest the presence of an interference that is contributing to only one of the transitions.
-
Blank Matrix Analysis: Analyze multiple lots of blank matrix (e.g., plasma from different donors) that have been processed without the addition of the internal standard. Look for any endogenous peaks at the retention time and mass transition of this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. What kind of substances interfere with mass spectrometry analysis? | AAT Bioquest [aatbio.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
best practices for preparing Atovaquone-D4 stock solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation and handling of Atovaquone-D4 stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Atovaquone.[1] It is primarily used as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry (MS) and liquid chromatography (LC) based assays to ensure accurate quantification of Atovaquone in biological samples.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][5] It is only slightly soluble in ethanol and sparingly soluble in aqueous buffers.[6]
Q3: How should I prepare an aqueous solution of this compound?
Due to its poor water solubility, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute the solution with the aqueous buffer of your choice.[6] It is important to note that aqueous solutions of Atovaquone are not recommended for storage for more than one day.[6]
Q4: What are the recommended storage conditions for this compound?
This compound, in its solid form, should be stored at -20°C.[4][5] The solid form is stable for at least four years under these conditions.[4]
Q5: Is this compound light sensitive?
While not explicitly stated for this compound, it is good laboratory practice to protect solutions from light, especially during long-term storage, to prevent potential photodegradation.
Troubleshooting Guide
Q1: My this compound is not dissolving in the recommended solvent.
-
Check the solvent quality: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Increase sonication/vortexing: Gentle warming (to no more than 40°C) and increased agitation can aid dissolution.
-
Solvent choice: If solubility issues persist in DMSO or DMF, chloroform is another viable option.[4][5]
Q2: I see precipitation in my stock solution after storage at -20°C.
-
Allow for complete re-dissolution: Before use, ensure the solution is brought to room temperature and vortexed thoroughly to ensure any precipitated material has fully redissolved.
-
Check for solvent evaporation: Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
-
Consider a lower concentration: If precipitation is a persistent issue, preparing a more dilute stock solution may be necessary.
Q3: My aqueous working solution is cloudy or shows precipitation.
-
Organic solvent percentage: The final concentration of the organic solvent (e.g., DMF or DMSO) in your aqueous solution should be kept as low as possible while maintaining the solubility of this compound. High concentrations of organic solvents may be incompatible with some biological assays.
-
Prepare fresh daily: Aqueous solutions of Atovaquone are not stable and should be prepared fresh before each experiment.[6] Storing aqueous solutions can lead to precipitation and inaccurate concentrations.
Data Presentation
Table 1: Solubility and Stability of Atovaquone/Atovaquone-D4
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | |||
| Chloroform | Soluble | [4][5] | |
| DMSO | ~1 mg/mL (for Atovaquone) | [6] | |
| DMF | ~1 mg/mL (for Atovaquone) | [6] | |
| Ethanol | Slightly soluble | [6] | |
| Aqueous Buffers | Sparingly soluble | [6] | |
| Storage & Stability | |||
| Solid Form | Store at -20°C | [4][5] | |
| Solid Form Stability | ≥ 4 years at -20°C | [4] | |
| Aqueous Solution | Not recommended for storage > 1 day | [6] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 1 mg/mL. For example, for 1 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 40°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.
Protocol 2: Use of this compound as an Internal Standard in LC-MS
This protocol provides a general workflow for using the prepared this compound stock solution as an internal standard for the quantification of Atovaquone in plasma samples.
-
Prepare a Working Solution: Dilute the 1 mg/mL this compound stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to a suitable working concentration. The optimal concentration will depend on the expected concentration of Atovaquone in the samples and the sensitivity of the mass spectrometer.
-
Sample Preparation:
-
To each plasma sample, quality control sample, and calibration standard, add a fixed volume of the this compound working solution.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Monitor the specific mass transitions for both Atovaquone and this compound.[3]
-
-
Quantification: The concentration of Atovaquone in the samples is determined by calculating the ratio of the peak area of Atovaquone to the peak area of the this compound internal standard and comparing this to the calibration curve.
Visualizations
Caption: Workflow for preparing an this compound stock solution.
Caption: Workflow for using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Atovaquone for treatment of COVID-19: A prospective randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. esschemco.com [esschemco.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Atovaquone-D4 for Robust Analytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the successful validation of analytical methods. This guide provides a comprehensive comparison of Atovaquone-D4 against other alternatives for the quantification of Atovaquone, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers significant advantages in terms of accuracy and precision.
Atovaquone, a hydroxynaphthoquinone, is a broad-spectrum antimicrobial agent.[1] Accurate quantification of Atovaquone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard, such as this compound, is a widely accepted approach to minimize analytical variability.[2][3]
Performance Comparison of Analytical Methods
The choice of analytical method and internal standard significantly impacts the reliability of Atovaquone quantification. The following tables summarize the performance characteristics of various methods, highlighting the superiority of LC-MS/MS using this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for Atovaquone Analysis
| Parameter | LC-MS/MS with this compound[4][5] | LC-MS/MS with Chlorthalidone IS[2][6] | LC-MS/MS with Lapachol IS[2] |
| Linearity Range | 0.63 - 80 µM[4][5] | 50 - 2,000 ng/mL[2][6] | 50.3 - 23924.6 ng/mL[2] |
| Intra-assay Precision (%CV) | ≤ 2.7%[4][5] | < 6.06%[2][6] | Not Reported |
| Inter-assay Precision (%CV) | ≤ 8.4%[4][5] | < 6.06%[2][6] | 8% (for recovery)[2] |
| Accuracy (% Deviation) | ≤ ± 5.1%[4][5] | within 7.57%[2][6] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.63 µM[4] | 50 ng/mL[2][6] | 50.3 ng/mL[2] |
| Recovery | Not explicitly reported, but method is robust[4][5] | 84.91 ± 6.42%[2][6] | 94.17% (CV 8%)[2] |
Table 2: Comparison of LC-MS/MS (with this compound) and HPLC-UV Methods
| Parameter | LC-MS/MS with this compound[4] | HPLC-UV[7][8] |
| Sensitivity | Higher sensitivity, LLOQ of 0.63 µM[4] | Lower sensitivity, LOD of 0.08 µg/mL (approx. 0.22 µM)[7] |
| Specificity | High, due to mass-based detection[9] | Prone to interferences from matrix components[9] |
| Run Time | 7.4 min[4] | 30 min (for a complex sample)[9] |
| Sample Volume | 10 µL of plasma[4] | Not specified, typically larger |
| Correlation with Reference Method | r = 0.9989 (vs. another LC-MS/MS method)[4] | Not directly compared with a reference mass spectrometry method |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summarized protocols for sample preparation and analysis using LC-MS/MS with this compound.
Sample Preparation: Protein Precipitation[2]
-
To 25 µL of K2-EDTA human plasma, add the internal standard solution (this compound).
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[4]
-
HPLC System: Shimadzu Nexera high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: Sciex 5500 QTrap MS system.
-
Column: 5-µm Viva biphenyl (100 mm x 1 mm ID) analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 200 µL/min.
-
Column Temperature: 45°C.
-
Autosampler Temperature: 10°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions:
Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key steps involved.
Caption: Workflow for Bioanalytical Method Validation.
Conclusion
The data presented in this guide demonstrate that LC-MS/MS methods utilizing this compound as an internal standard provide a highly accurate, precise, and sensitive approach for the quantification of Atovaquone in biological samples. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to more reliable data compared to methods using other internal standards or HPLC-UV detection. For researchers and drug development professionals, adopting such a validated method is crucial for generating high-quality data to support regulatory submissions and advance clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Atovaquone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atovaquone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. This guide provides a detailed comparison of Atovaquone-D4, a stable isotope-labeled internal standard, with other reported internal standards for atovaquone analysis, supported by experimental data from published studies.
The Role and Ideal Properties of an Internal Standard
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are essential for ensuring accuracy and precision.[1] They are added at a known concentration to all samples, calibrators, and quality controls to correct for variations that can occur during sample processing and analysis. Key sources of variability include:
-
Sample Preparation: Analyte loss during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor inconsistencies in the volume of sample injected into the analytical instrument.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix.
The ideal internal standard should possess the following characteristics:
-
Physicochemical Similarity: It should have similar chemical and physical properties to the analyte to ensure it behaves similarly during extraction and chromatography.
-
Co-elution: It should elute close to the analyte without causing interference.
-
Mass Spectrometric Distinction: It must be clearly distinguishable from the analyte by the mass spectrometer.
-
Purity: The internal standard should be of high purity and free from any contaminants that could interfere with the analysis. The purity of the internal standard should be carefully scrutinized during method development.[1]
Comparison of Atovaquone Internal Standards
This guide compares three types of internal standards used for the quantification of atovaquone:
-
This compound: A stable isotope-labeled (SIL) internal standard.
-
A Structurally Similar Analog: A compound with a similar chemical structure to atovaquone.
-
Chlorothalidone: A structurally unrelated compound.
The following sections present a summary of their performance based on data from separate bioanalytical method validation studies.
Data Presentation
The performance of each internal standard is summarized in the tables below, based on key validation parameters.
Table 1: Performance Data for this compound (LC-MS/MS Method)
| Validation Parameter | Result |
| Linearity Range | 0.63 – 80 µM |
| Correlation Coefficient (r²) | Not explicitly stated, but deviation from target value was ≤ ± 5.1% |
| Intra-assay Precision (%CV) | ≤ 2.7% |
| Inter-assay Precision (%CV) | ≤ 8.4% |
| Accuracy (%Deviation) | ≤ ± 5.1% |
| Lower Limit of Quantification (LLOQ) | 0.63 µM |
Data extracted from a study by J. Mass Spectrom Adv Clin Lab.[2]
Table 2: Performance Data for a Structurally Similar Analog (HPLC-UV Method)
| Validation Parameter | Result |
| Linearity Range | 50–1000 nM and a broader range |
| Correlation Coefficient (r) | ≥ 0.998 |
| Within-day Precision (%RSD) | < 5% |
| Between-day Precision (%RSD) | < 13% |
| Accuracy | Not explicitly stated in terms of %deviation |
| Lower Limit of Quantification (LOQ) | 50 nM |
Data extracted from a study published in the Journal of Chromatography B. It is important to note that this method utilizes HPLC with UV detection, which has different selectivity and sensitivity compared to LC-MS/MS.
Table 3: Performance Data for Chlorothalidone (LC-MS/MS Method)
| Validation Parameter | Result |
| Linearity Range | 50 – 2,000 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated, but linearity was demonstrated |
| Intra-day Precision (%RSD) | < 6.06% |
| Inter-day Precision (%RSD) | < 6.06% |
| Intra-day Accuracy (%RE) | Within 7.57% |
| Inter-day Accuracy (%RE) | Within 7.57% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Mean Extraction Recovery | 84.91 ± 6.42% |
Data extracted from a study published in Molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Quantification of Atovaquone using this compound Internal Standard (LC-MS/MS)
-
Sample Preparation: 10 µL of human plasma was deproteinized with an acetonitrile:ethanol:dimethylformamide (8:1:1 v:v:v) solution containing the this compound internal standard.[2] The mixture was vortexed and centrifuged. The supernatant was then further diluted before injection.[2]
-
Chromatography: Reverse-phase liquid chromatography was performed. The retention time for atovaquone was 4.3 minutes, with a total cycle time of 7.4 minutes per injection.[2]
-
Mass Spectrometry: A SCIEX 5500 QTrap MS system was used for detection.[2]
Method 2: Quantification of Atovaquone using a Structurally Similar Analog Internal Standard (HPLC-UV)
-
Sample Preparation: To 500 µL of plasma, 1000 µL of a 2.5 µM solution of the structurally similar internal standard in acetonitrile was added to precipitate proteins. The mixture was vortexed, allowed to stand, and then centrifuged.
-
Solid-Phase Extraction (SPE): The supernatant was mixed with a phosphate buffer containing a second internal standard for other analytes and loaded onto a mixed-mode SPE column. The analytes were eluted with a single elution step.
-
Chromatography: A steep-gradient liquid chromatographic method was employed using a Zorbax SB-CN column.
-
Detection: UV detection was performed at 245 nm.
Method 3: Quantification of Atovaquone using Chlorothalidone Internal Standard (LC-MS/MS)
-
Sample Preparation: To 200 µL of human plasma, 25 µL of the chlorothalidone internal standard solution (10 µg/mL) was added. The sample was extracted with 2.5 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v). The mixture was vortexed and centrifuged. The organic layer was evaporated to dryness and the residue was reconstituted in 1 mL of the mobile phase.
-
Chromatography: An isocratic elution was performed on a C18 column with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate (80:20, v/v). The total run time was 2.5 minutes.
-
Mass Spectrometry: Detection was performed using an electrospray ionization source in the multiple reaction monitoring (MRM) mode.
Visualization of Experimental Workflows
Caption: Workflow for Atovaquone analysis using this compound.
Caption: Workflow for Atovaquone analysis using a structural analog.
References
- 1. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isotopic Purity of Atovaquone-D4
For researchers in drug development and related scientific fields, the isotopic purity of stable isotope-labeled internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive comparison of Atovaquone-D4 with alternative stable isotope-labeled standards, supported by experimental data and detailed analytical protocols.
This compound: An Overview
This compound is a deuterated analog of Atovaquone, an antiprotozoal agent. It is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the quantification of Atovaquone in biological matrices. The four deuterium atoms on the naphthoquinone ring provide a mass shift that allows for its differentiation from the unlabeled analyte.
Comparison with an Alternative: ¹³C-Labeled Atovaquone
While a commercially available ¹³C-labeled Atovaquone is not readily found for a direct head-to-head comparison, we can extrapolate a comparison based on the known advantages of ¹³C-labeling over deuteration for internal standards. ¹³C-labeled standards are generally considered the gold standard due to their greater isotopic stability and reduced potential for chromatographic isotope effects.
Table 1: Comparison of this compound and a Hypothetical Atovaquone-¹³C₄
| Feature | This compound | Atovaquone-¹³C₄ (Hypothetical) |
| Isotopic Purity | Typically >98% atom D. A representative Certificate of Analysis for this compound specifies ≥99% deuterated forms (d1-d4)[1][2]. | Expected to be ≥99% ¹³C incorporation. |
| Chemical Purity (HPLC) | A representative Certificate of Analysis indicates a purity of 98.4%[2]. | Expected to be of high chemical purity (typically >98%). |
| Risk of Back-Exchange | Low, as the deuterium labels are on an aromatic ring, which is generally stable. However, the potential for back-exchange under certain analytical conditions should not be entirely dismissed. | Negligible risk of isotope exchange. |
| Chromatographic Isotope Effect | Possible, which may lead to partial separation from the unlabeled analyte, potentially affecting quantification accuracy, especially with high-resolution chromatography[3]. | Minimal to no chromatographic isotope effect, ensuring co-elution with the unlabeled analyte. |
| Cost-Effectiveness | Generally more cost-effective to synthesize compared to ¹³C-labeled compounds. | Typically more expensive to synthesize. |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Workflow for Isotopic Purity Assessment
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Detailed Methodology for LC-HRMS
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight).
Materials:
-
This compound sample.
-
LC-MS grade methanol (or other suitable solvent).
-
LC-MS grade water.
-
LC-MS grade formic acid (or other suitable mobile phase modifier).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the initial mobile phase to a suitable concentration for LC-HRMS analysis (e.g., 1 µg/mL).
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (Atovaquone can be detected in both, optimization is recommended).
-
Resolution: Set to a high resolution (e.g., >70,000 FWHM) to resolve the isotopic peaks.
-
Scan Range: A narrow scan range around the expected m/z of this compound (e.g., m/z 360-380).
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Atovaquone (d₀) and the deuterated isotopologues (d₁, d₂, d₃, d₄).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the desired labeled species (d₄).
-
Detailed Methodology for ²H-NMR Spectroscopy
Objective: To confirm the presence and location of deuterium atoms and to provide a quantitative measure of isotopic enrichment.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.
Materials:
-
This compound sample.
-
A suitable non-deuterated solvent with high purity (e.g., chloroform, acetone).
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in the non-deuterated solvent to obtain a high concentration (e.g., 10-20 mg in 0.6 mL). A high concentration is necessary due to the lower sensitivity of the ²H nucleus.
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum to identify the chemical shifts of the protons in unlabeled Atovaquone for reference.
-
Switch to the deuterium channel.
-
Acquire the ²H-NMR spectrum. This may require a longer acquisition time and a larger number of scans compared to a ¹H-NMR spectrum to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) that is at least 5 times the longest T₁ of the deuterium nuclei to ensure quantitative results.
-
-
Data Analysis:
-
Process the ²H-NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the deuterium atoms. The chemical shifts in the ²H-NMR spectrum will be very similar to the corresponding proton signals in the ¹H-NMR spectrum.
-
The relative integrals of the deuterium signals can be used to confirm the labeling pattern and to assess the isotopic enrichment at each labeled position.
-
Logical Relationship in Isotopic Purity Determination
Caption: Logical flow for the comprehensive verification of this compound isotopic purity.
Conclusion
The assessment of isotopic purity is a cornerstone of reliable quantitative bioanalysis using stable isotope-labeled internal standards. While this compound is a widely used and suitable internal standard, researchers should be aware of the potential for chromatographic isotope effects. For assays requiring the highest level of accuracy, a ¹³C-labeled analog, if available, would be the preferred choice. The detailed LC-HRMS and NMR protocols provided in this guide offer a robust framework for the in-house verification of the isotopic purity of this compound, ensuring the integrity and quality of experimental data.
References
A Comparative Guide to Linearity and Recovery: Atovaquone-D4 and Alternative Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Atovaquone, the use of a reliable internal standard (IS) is paramount to ensure accuracy and precision. This guide provides an objective comparison of the performance of Atovaquone-D4, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data. The focus is on two critical validation parameters: linearity and recovery.
The Role of Internal Standards in Atovaquone Bioanalysis
Atovaquone is a highly lipophilic compound with significant protein binding, which can present challenges in bioanalytical methods. An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls. Its primary purpose is to correct for the variability in the analytical procedure, such as extraction efficiency and instrument response. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This is because their physical and chemical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis. However, the purity of the SIL-IS is crucial, as isotopic impurities can impact method validation. Structural analogs, like Chlorthalidone, are another alternative, though they may not perfectly mimic the analyte's behavior.
Comparative Analysis of Linearity
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response is crucial for accurate quantification over a specific concentration range.
| Internal Standard | Analyte | Linearity Range | Correlation Coefficient (r²) | Analytical Method |
| This compound | Atovaquone | 0.63 – 80 µM | Not explicitly stated, but deviation from target value was ≤ ± 5.1%[1][2] | LC-MS/MS[1][2] |
| Chlorthalidone | Atovaquone | 50 – 2,000 ng/mL | > 0.99 (inferred from common practice) | LC-MS/MS[3] |
Note: While the linearity for the internal standard itself is not always explicitly reported in validation studies, a consistent and linear response of the IS across the calibration range is a prerequisite for a successful bioanalytical method. The data presented for the analyte's linearity is achieved using the specified internal standard, indicating the IS's suitable performance under the described conditions.
Comparative Analysis of Recovery
Recovery is the measure of the efficiency of an analytical method in extracting the analyte from the biological matrix. Consistent and reproducible recovery of both the analyte and the internal standard is essential for accurate and precise results.
| Internal Standard | Analyte | Mean Recovery (%) | Precision (RSD/CV %) | Analytical Method |
| This compound | Atovaquone | > 93% at low, medium, and high concentrations[4] | Intra- and inter-assay precision were ≤ 2.7 % and ≤ 8.4 %, respectively[1] | LC-MS/MS[1][4] |
| Chlorthalidone | Atovaquone | 84.91 ± 6.42% | Intra- and inter-day assay precision (RSD) was below 6.06%[3] | LC-MS/MS[3] |
Note: The recovery of the internal standard is ideally consistent across all samples. While not always reported, its consistent performance is reflected in the acceptable precision of the analyte's recovery and overall method performance.
Experimental Protocols
Below are detailed methodologies for conducting linearity and recovery experiments in bioanalytical method validation.
Linearity Experiment Protocol
-
Preparation of Stock Solutions: Prepare a stock solution of Atovaquone and the chosen internal standard (e.g., this compound or Chlorthalidone) in a suitable organic solvent.
-
Preparation of Calibration Standards: A series of at least six to eight calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Atovaquone from the stock solution. The concentrations should span the expected in-study sample concentration range.
-
Addition of Internal Standard: A constant concentration of the internal standard is added to each calibration standard.
-
Sample Preparation: The calibration standards are subjected to the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the study samples.
-
Analysis: The extracted samples are analyzed using the validated chromatographic method (e.g., LC-MS/MS).
-
Data Evaluation: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99. The deviation of back-calculated concentrations of the standards from their nominal values should be within ±15% (±20% for the Lower Limit of Quantification).
Recovery Experiment Protocol
-
Preparation of Sample Sets: Three sets of samples are prepared at three concentration levels (low, medium, and high):
-
Set A: Analyte and internal standard are spiked into the biological matrix and then extracted.
-
Set B: Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix (post-extraction spike). This represents 100% recovery.
-
Set C: Analyte and internal standard are prepared in the mobile phase or reconstitution solvent at the same final concentration as Set B.
-
-
Analysis: All three sets of samples are analyzed using the validated chromatographic method.
-
Calculation of Recovery:
-
Extraction Recovery of Analyte (%): (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Extraction Recovery of Internal Standard (%): (Mean peak area of IS in Set A / Mean peak area of IS in Set B) x 100
-
Matrix Effect: (Mean peak area of Set B / Mean peak area of Set C) x 100. This assesses the ion suppression or enhancement caused by the matrix.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical comparison between the internal standards, the following diagrams are provided.
Caption: Experimental workflow for linearity and recovery studies.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atovaquone for treatment of COVID-19: A prospective randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Atovaquone Bioanalysis: A Comparative Look at Atovaquone-D4 as an Internal Standard
For researchers, scientists, and drug development professionals, achieving high precision in bioanalytical methods is paramount for reliable pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comparative overview of the inter-assay and intra-assay precision for the quantification of Atovaquone in biological matrices, with a focus on the performance of the deuterated internal standard, Atovaquone-D4.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision by compensating for variability during sample processing and analysis. This guide presents data from published studies to offer a clear comparison of method performance.
Comparative Precision Data
The following tables summarize the intra-assay and inter-assay precision for Atovaquone quantification using this compound and an alternative internal standard. Precision is expressed as the coefficient of variation (%CV), with lower values indicating higher precision.
Table 1: Precision Data for Atovaquone Analysis using this compound Internal Standard
| Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Low Quality Control (LQC) | ≤ 2.7%[1][2][3] | ≤ 8.4%[1][2][3] |
| Medium Quality Control (MQC) | ≤ 2.7%[1][2][3] | ≤ 8.4%[1][2][3] |
| High Quality Control (HQC) | ≤ 2.7%[1][2][3] | ≤ 8.4%[1][2][3] |
| Lower Limit of Quantitation (LLOQ) | < 15% (within-day)[4] | < 13% (between-day)[4] |
Table 2: Precision Data for Atovaquone Analysis using an Alternative Internal Standard (2,3-diphenyl-1-indenone)
| Concentration Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) |
| LLOQ (50.0 ng/mL) | 8.5%[5][6] | 4.3%[5][6] |
| Low QC (150.0 ng/mL) | 1.0%[5][6] | 1.9%[5][6] |
| Medium QC (3000.0 ng/mL) | 2.5%[5][6] | 2.9%[5][6] |
| High QC (7000.0 ng/mL) | 2.2%[5][6] | 3.2%[5][6] |
Experimental Methodologies
The precision data presented is derived from validated bioanalytical methods. Below are summaries of the experimental protocols employed in the referenced studies.
Method Using this compound Internal Standard
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the quantification of atovaquone in human plasma.[1][2][3]
-
Sample Preparation: Atovaquone was extracted from a small volume of human plasma (10 µL) using a protein precipitation solution consisting of acetonitrile, ethanol, and dimethylformamide.[2][3]
-
Chromatography: The separation was achieved using reverse-phase chromatography.[2][3]
-
Detection: A SCIEX 5500 QTrap MS system was used for detection.[2][3]
-
Internal Standard: [2H4]-atovaquone (this compound) was used as the internal standard.[3]
-
Precision Assessment: Intra-assay precision was determined by analyzing ten replicates at each quality control (QC) level in a single run. Inter-assay precision was assessed by analyzing duplicate QC samples across eight different days.[1]
Method Using an Alternative Internal Standard
A study utilizing 2,3-diphenyl-1-indenone as the internal standard for Atovaquone quantification in rat plasma reported the following UPLC-UV method.[5][6]
-
Sample Preparation: A liquid-liquid extraction method was used to isolate Atovaquone from rat plasma.[5][6]
-
Chromatography: Chromatographic separation was performed on a Waters Acquity UPLC® BEH C18 column with an isocratic mobile phase of 0.1% formic acid in methanol (20:80 v/v).[5][6]
-
Detection: A Waters TUV detector was used for UV detection at a wavelength of 277 nm.[5][6]
-
Internal Standard: 2,3-diphenyl-1-indenone was used as the internal standard.[5][6]
-
Precision Assessment: Intra-day precision was evaluated by analyzing six replicates of each QC sample on the same day. Inter-day precision was determined by analyzing the QC samples on three different days.[5][6]
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the bioanalytical workflow and the logical relationship in assessing assay precision.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Atovaquone-D4 from Various Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of isotopically labeled standards are paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of Atovaquone-D4, a deuterated internal standard for the quantification of the antiprotozoal drug Atovaquone, from several commercially available sources. The comparison is based on publicly available data from suppliers' Certificates of Analysis (CofAs) and product information sheets.
This guide aims to offer an objective overview of key quality attributes, including chemical purity and isotopic enrichment. Detailed experimental protocols for verifying these parameters are also provided to empower researchers to conduct their own quality assessments.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from different suppliers. It is important to note that this data is based on information made publicly available by the suppliers for specific batches and may not be representative of all available lots.
| Supplier | Chemical Purity (by HPLC) | Isotopic Enrichment |
| GlpBio | >98.00%[1] | Not Specified |
| ESS Chem Co. | 97.2%[2] | >98% atom D[2] |
| Unnamed Supplier (Batch Specific CofA) | 98.4% | ≥99% deuterated forms (d1-d4) |
Note: The terminology for isotopic enrichment can vary between suppliers. ">98% atom D" indicates that the deuterium content at the labeled positions is over 98%, while "≥99% deuterated forms (d1-d4)" suggests that 99% or more of the molecules contain one to four deuterium atoms. For a definitive comparison, a standardized analytical approach is recommended.
Mechanism of Action of Atovaquone
Atovaquone targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites. This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential. Consequently, ATP synthesis, the primary energy currency of the cell, is inhibited. Furthermore, the disruption of the electron transport chain also interferes with pyrimidine biosynthesis, a crucial pathway for DNA and RNA synthesis, thereby impeding parasite replication.
Caption: Mechanism of action of Atovaquone.
Experimental Protocols
To ensure the quality of this compound for research purposes, the following experimental protocols are recommended for the determination of chemical purity and isotopic enrichment.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate Atovaquone from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) ratio of acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent like acetonitrile or methanol.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the prepared this compound sample.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the purity by dividing the peak area of Atovaquone by the total area of all peaks and multiplying by 100.
-
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HR-MS)
This protocol determines the percentage of deuterium incorporation in the this compound molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Infusion: The sample can be directly infused or introduced via an HPLC system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive or negative, depending on which provides a better signal for Atovaquone.
-
Mass Range: Scan a range that includes the molecular ions of unlabeled Atovaquone and this compound (e.g., m/z 360-380).
-
Resolution: Set to a high resolving power (e.g., >60,000) to accurately distinguish between isotopic peaks.
-
-
Procedure:
-
Acquire a high-resolution mass spectrum of the this compound sample.
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), and the deuterated forms (d1, d2, d3, d4).
-
Calculate the isotopic enrichment by determining the relative abundance of the d4 peak compared to the sum of all isotopic peaks (d0 to d4).
-
Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and the specific locations of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Experiments:
-
¹H NMR (Proton NMR): This spectrum will show the signals of the remaining protons in the molecule. A reduction in the integration of signals corresponding to the deuterated positions confirms successful labeling.
-
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, providing information about their chemical environment and confirming their presence at the expected positions.
-
¹³C NMR (Carbon-13 NMR): This can provide further confirmation of the overall carbon skeleton.
-
Experimental Workflow
The following diagram illustrates a general workflow for the quality control analysis of this compound from a new supplier.
Caption: General experimental workflow for quality control.
Conclusion
The selection of a reliable supplier for isotopically labeled standards is a critical step in ensuring the integrity of research data. While the publicly available information for this compound is limited, this guide provides a framework for a comparative assessment. Researchers are strongly encouraged to request detailed Certificates of Analysis from suppliers and, where feasible, perform in-house verification of critical quality attributes using the protocols outlined above. This due diligence will contribute to the overall quality and reproducibility of scientific findings.
References
Atovaquone Analysis: A Comparative Guide to Internal Standard Performance in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Atovaquone, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison of the performance of the commonly used deuterated internal standard, Atovaquone-D4, with alternative non-deuterated internal standards, Lapachol and Chlorothalidone, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
This comparison is based on a comprehensive review of published bioanalytical methods. While a direct head-to-head study is not available, this guide collates and presents the performance data and experimental protocols from various studies to facilitate an objective assessment.
Executive Summary
Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative mass spectrometry. Their key advantage lies in their chemical and physical similarity to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects, thus providing superior correction for matrix effects and other sources of variability.
Alternative internal standards, such as Lapachol (structurally similar) and Chlorothalidone (structurally dissimilar), have also been successfully employed for Atovaquone quantification. These alternatives can be more cost-effective but may not always provide the same level of accuracy and precision, particularly in complex biological matrices.
Performance Data Comparison
The following tables summarize the quantitative performance data for Atovaquone analysis using this compound, Lapachol, and Chlorothalidone as internal standards, as reported in various studies.
Table 1: Performance of Atovaquone Quantification using this compound as an Internal Standard
| Mass Spectrometer | Linearity Range (µM) | LLOQ (µM) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) |
| SCIEX 5500 QTrap MS[1][2] | 0.63 - 80 | 0.63 | ≤ 2.7 | ≤ 8.4 | Deviation within ±5.1% of target |
| API 4000[3][4] | 0.68 - 136.3 (250 - 50000 ng/mL) | 0.68 (250 ng/mL) | ≤ 9.1 | ≤ 9.1 | ≤ ±9.4 |
Table 2: Performance of Atovaquone Quantification using Lapachol as an Internal Standard
| Mass Spectrometer | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Mean Recovery (%) |
| Not Specified | 50.3 - 23924.6 | 50.3 | Not Reported | Not Reported | 94.17 |
Table 3: Performance of Atovaquone Quantification using Chlorothalidone as an Internal Standard
| Mass Spectrometer | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Relative Error %) |
| Not Specified[5] | 50 - 2000 | 50 | < 6.06 | < 6.06 | Within 7.57 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the performance data were generated.
Method 1: Atovaquone Quantification using this compound Internal Standard
-
Sample Preparation: Protein precipitation of 10 µL of human plasma with a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v)[1][2].
-
Chromatographic Separation: Reverse-phase chromatography is commonly used[1][2]. For example, a gradient chromatographic method with a total cycle time of 7.4 minutes per injection has been reported[1][2].
-
Mass Spectrometry: A triple quadrupole mass spectrometer such as a SCIEX 5500 QTrap MS system is used[1][2]. Detection is performed in negative ion mode using multiple reaction monitoring (MRM).
Method 2: Atovaquone Quantification using Lapachol Internal Standard
-
Sample Preparation: Single-step protein precipitation of 100 µL of plasma.
-
Chromatographic Separation: Separation on a Synergi 4 µ Polar-RP 80A column (150 x 2.0 mm) with a run time of 2.5 minutes.
-
Mass Spectrometry: LC-APCI mass spectrometry in negative multiple reaction monitoring mode.
-
MRM Transitions:
-
Atovaquone: m/z 365.2 → 337.1
-
Lapachol: m/z 240.9 → 185.7
-
-
Method 3: Atovaquone Quantification using Chlorothalidone Internal Standard
-
Sample Preparation: Solvent extraction from human plasma[5].
-
Chromatographic Separation: Specific column and mobile phase details are not extensively reported in the available literature.
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry with multiple reaction monitoring[5].
Key Considerations for Internal Standard Selection
The choice of internal standard can significantly impact the quality of bioanalytical data. Here are some key factors to consider when selecting an internal standard for Atovaquone quantification:
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement, leading to inaccurate quantification. A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects because it co-elutes with the analyte and experiences the same ionization variations[7]. Non-deuterated internal standards may not co-elute perfectly, leading to differential matrix effects and potentially compromising data accuracy.
-
Co-elution: For optimal correction, the internal standard should co-elute with the analyte. Deuterated standards typically exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring co-elution[1][8]. Structural analogs like lapachol may have similar retention times, but this needs to be carefully optimized. Structurally dissimilar internal standards like chlorothalidone are less likely to co-elute, which can be a significant disadvantage.
-
Cost and Availability: The synthesis of stable isotope-labeled internal standards can be expensive and time-consuming. In contrast, commercially available compounds like lapachol and chlorothalidone offer a more cost-effective alternative.
-
Purity of the Internal Standard: It is crucial to verify the purity of the internal standard, including isotopic purity for deuterated standards. Impurities can interfere with the quantification of the analyte[9]. One study noted the presence of Atovaquone-D5 to D8 in an this compound reference standard, which impacted method validation[9].
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for Atovaquone quantification using different internal standards.
Conclusion
The selection of an internal standard for the quantification of Atovaquone by LC-MS/MS requires careful consideration of the desired level of accuracy, the complexity of the sample matrix, and budget constraints.
-
This compound stands out as the superior choice for achieving the highest accuracy and precision, primarily due to its ability to effectively compensate for matrix effects through co-elution with the analyte. It is the recommended internal standard for regulated bioanalysis and in studies where utmost accuracy is paramount.
-
Lapachol , being structurally similar, presents a viable and more economical alternative. However, careful method development is required to ensure co-elution with Atovaquone and to validate its ability to track the analyte's behavior in the presence of matrix components.
-
Chlorothalidone , a structurally dissimilar internal standard, has been used successfully but is theoretically the least ideal choice. Its chromatographic and ionization behavior is likely to differ significantly from Atovaquone, potentially leading to less effective correction for matrix effects and other variabilities.
Ultimately, the decision rests on a balance between the analytical requirements of the study and the available resources. For routine analyses in less complex matrices, a well-validated method with a non-deuterated internal standard may be sufficient. However, for complex pharmacokinetic studies, clinical trials, and other applications demanding the highest data quality, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of Bioanalytical Methods for Atovaquone: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atovaquone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The robustness of the analytical method is a critical attribute, ensuring that minor variations in experimental conditions do not significantly impact the reliability of the results. A key determinant of robustness in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the choice of internal standard (IS). This guide provides a comparative evaluation of methods utilizing the deuterated internal standard, Atovaquone-D4, against an alternative, structurally analogous internal standard, offering supporting experimental data and detailed protocols to inform your selection process.
Data Presentation: Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for compensating for variability in sample preparation and instrument response. Ideally, an IS should co-elute with the analyte and exhibit similar ionization characteristics. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard." However, the use of alternative internal standards can also yield robust methods. The following tables summarize the performance characteristics of LC-MS/MS methods for atovaquone quantification using this compound and an alternative, chlorothalidone.
Table 1: Method Performance using this compound as Internal Standard
| Validation Parameter | Performance Metric | Result | Citation |
| Linearity | Dynamic Range | 0.63 – 80 µM | [1][2] |
| Correlation Coefficient (r) | > 0.99 | [1] | |
| Precision | Intra-assay Precision (%CV) | ≤ 2.7% | [1][2] |
| Inter-assay Precision (%CV) | ≤ 8.4% | [1][2] | |
| Accuracy | Deviation from Target | ≤ ± 5.1% | [1][2] |
| Recovery | Not explicitly stated | - | |
| Matrix Effect | Within acceptable limits | [3] | |
| Robustness | Reliable and robust | [1][2] |
Table 2: Method Performance using Chlorothalidone as Internal Standard
| Validation Parameter | Performance Metric | Result | Citation |
| Linearity | Dynamic Range | 50 – 2,000 ng/mL | [4] |
| Correlation Coefficient (r) | Not explicitly stated | ||
| Precision | Intra-day Precision (RSD) | < 6.06% | [4] |
| Inter-day Precision (RSD) | < 6.06% | [4] | |
| Accuracy | Relative Error | Within 7.57% | [4] |
| Recovery | Extraction Recovery | 84.91 ± 6.42% | [4] |
| Matrix Effect | Not explicitly stated | - | |
| Robustness | Successfully employed | [5] |
Discussion on Robustness and Internal Standard Selection
A robust analytical method consistently produces reliable results despite small, deliberate variations in method parameters, such as different analysts, instruments, or reagent lots.
This compound: The use of a stable isotope-labeled internal standard like this compound is generally preferred as it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability. The data presented in Table 1 demonstrates excellent precision and accuracy for methods employing this compound. However, a crucial consideration is the isotopic purity of the standard. One study noted the presence of atovaquone-D5 to atovaquone-D8 isotopes in a reference standard, which could impact method validation.[6] Therefore, it is imperative to verify the isotopic purity of this compound before use.
Chlorothalidone: When a SIL internal standard is unavailable or cost-prohibitive, a structurally analogous compound can be a viable alternative. The data for the method using chlorothalidone as an internal standard also shows acceptable precision and accuracy. While not perfectly matching the analyte's properties, a well-chosen analog can still provide reliable quantification. The robustness of such a method depends on how closely the analog's behavior mimics that of atovaquone across different experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods.
Method 1: Atovaquone Quantification using this compound Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of atovaquone in human plasma.[1][2]
-
Sample Preparation:
-
To 10 µL of K2-EDTA human plasma, add an internal standard solution containing this compound.
-
Perform protein precipitation by adding a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v:v:v).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
Chromatographic Separation: Utilize a reverse-phase chromatography column. A gradient elution is employed with a total run time of approximately 7.4 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap MS system) is used.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for atovaquone and this compound.
-
Method 2: Atovaquone Quantification using Chlorothalidone Internal Standard
This protocol is based on a validated LC-MS-MS method for the determination of atovaquone in human plasma.[4]
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (chlorothalidone).
-
Perform a solvent extraction step.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS System:
-
Chromatographic Separation: A suitable C18 or similar reverse-phase column is used. The total run time is approximately 2.5 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for atovaquone and chlorothalidone.
-
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental processes and biological mechanisms can significantly enhance understanding.
Caption: Experimental workflow for Atovaquone quantification using this compound.
Atovaquone's primary mechanism of action involves the inhibition of the mitochondrial electron transport chain, a critical pathway for cellular respiration and ATP production in pathogens like Plasmodium falciparum.[7][8]
Caption: Atovaquone's mechanism of action via inhibition of mitochondrial Complex III.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]
A Comparative Guide to Internal Standard Selection for Atovaquone Quantification: Atovaquone-D4 vs. Structural Analogs
An Objective Analysis for High-Precision Bioanalytical Assays
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For Atovaquone, a lipophilic antimalarial and antiparasitic agent, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[1]
This guide provides a detailed comparison between two primary types of internal standards for Atovaquone analysis: the stable isotope-labeled (SIL) standard, Atovaquone-D4 , and a representative structural analog .
The Gold Standard: this compound
This compound is a deuterated form of Atovaquone, where four hydrogen atoms are replaced by deuterium. SIL internal standards are widely considered the most suitable choice for quantitative bioanalysis.[2] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar extraction recovery and matrix effects.[1][3] This close mirroring of behavior allows for highly effective compensation for analytical variability, leading to superior accuracy and precision.[3]
Key Advantages of this compound:
-
Identical Extraction Recovery: Behaves identically to Atovaquone during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Co-elution with Analyte: Ensures that both compounds experience the same degree of ion suppression or enhancement in the mass spectrometer.[1]
-
High Accuracy and Precision: Minimizes variability, resulting in more reliable and reproducible data, with studies showing intra- and inter-assay precision for Atovaquone analysis using its deuterated internal standard at ≤ 2.7 % and ≤ 8.4 %, respectively.[4][5]
The Alternative: Structural Analogs
A structural analog is a compound with a chemical structure similar, but not identical, to the analyte. For Atovaquone, a suitable analog might be a compound like Lapachol or another molecule with a similar naphthoquinone core but differing side chains.[6] While often more readily available and less expensive than SIL standards, structural analogs may exhibit different behaviors during analysis.[7]
Potential Challenges with Structural Analogs:
-
Differential Extraction Recovery: Minor structural differences can lead to variations in how the analog and Atovaquone are recovered during sample cleanup.
-
Chromatographic Separation: The analog may have a different retention time than Atovaquone, meaning it may not experience the same matrix effects.[7]
-
Variable Ionization Efficiency: The analog's response in the mass spectrometer can be suppressed or enhanced to a different degree than Atovaquone, potentially compromising quantitation.[7]
However, with careful selection and thorough validation, a structural analog can be successfully employed. Studies have demonstrated that analogs with similar functional groups and carbon backbones can provide acceptable performance.[7][8]
Quantitative Data Comparison
The following tables summarize the expected performance characteristics of this compound versus a hypothetical, well-chosen structural analog in a typical bioanalytical LC-MS/MS assay.
Table 1: Comparison of Physicochemical and Chromatographic Properties
| Parameter | This compound | Structural Analog (e.g., Lapachol) | Rationale |
| Molecular Weight | ~370.8 g/mol | Varies (e.g., Lapachol: 242.26 g/mol ) | Mass difference is essential for MS detection. A difference of ≥3 amu is recommended for SIL-IS to avoid cross-talk.[7] |
| Chemical Structure | Identical to Atovaquone (isotope-labeled) | Similar core, different substituents | Structural differences can affect polarity, solubility, and extraction efficiency. |
| Chromatographic Retention Time | Nearly identical to Atovaquone (~4.3 min in a typical 7.4 min run)[4][5] | Different from Atovaquone | Co-elution is ideal for compensating for matrix effects at the exact point of analyte elution. |
| Extraction Recovery | Expected to be identical to Atovaquone (>85%)[9] | May differ from Atovaquone | Differences in polarity and protein binding can lead to variable recovery. |
Table 2: Comparative Performance in a Bioanalytical Method
| Performance Metric | This compound (SIL-IS) | Structural Analog (SA-IS) | Justification |
| Accuracy (% Bias) | Typically ≤ ±5%[4][5] | Can be ≤ ±15%, but may be higher if not well-matched[8] | SIL-IS more effectively corrects for variability, leading to higher accuracy.[7] |
| Precision (%RSD) | Intra-assay: <3% Inter-assay: <9%[4][5] | Intra-assay: <10% Inter-assay: <15% | The closer behavior of SIL-IS results in lower relative standard deviation.[10] |
| Matrix Effect Variability | Low; effectively compensated | Can be high and variable | Differences in retention time and ionization can lead to poor compensation for matrix effects.[11] |
| Reliability | Very High | Moderate to High (requires extensive validation) | SIL-IS is the preferred choice for regulated bioanalysis due to its inherent reliability.[2] |
Experimental Protocols
A robust bioanalytical method is crucial for accurate quantification. Below is a representative protocol for the determination of Atovaquone in human plasma using an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquot Sample: Transfer 50 µL of human plasma (sample, calibration standard, or QC) to a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of a precipitation solution (e.g., Acetonitrile:Ethanol:DMF 8:1:1 v/v/v) containing the internal standard (either this compound or the structural analog) at a fixed concentration.[4][5][12]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a C18 or Polar-RP column (e.g., Synergi 4 µm Polar-RP 80A, 150 x 2.0 mm).[6]
-
Mobile Phase: A gradient of aqueous mobile phase (e.g., 0.1% Formic Acid in Water) and organic mobile phase (e.g., Acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative mode.[6]
-
MRM Transitions:
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting an internal standard and the general process of sample analysis in a regulated bioanalytical environment.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: General workflow for sample analysis using an internal standard.
Conclusion and Recommendation
For the quantification of Atovaquone, This compound is unequivocally the superior choice for an internal standard , especially for methods intended for regulatory submission or clinical trials where the highest level of accuracy and precision is required.[13][14] Its behavior is the most predictable and effectively mirrors that of the native analyte, thereby providing the most reliable data.
A structural analog may be considered a viable alternative in research or early-development settings where cost is a significant factor or a SIL standard is unavailable. However, this choice necessitates a more extensive and rigorous validation process to demonstrate that the analog can adequately compensate for analytical variability.[8] The data generated with a structural analog may carry a higher risk of bias if the validation is not sufficiently thorough.[8]
Ultimately, the selection of an internal standard is a balance between performance requirements, cost, and availability. For critical applications, the investment in a stable isotope-labeled standard like this compound is justified by the enhanced quality and reliability of the resulting data.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-APCI mass spectrometric method development and validation for the determination of atovaquone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assay for the measurement of atovaquone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Atovaquone-D4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Atovaquone-D4, a deuterated analog of Atovaquone, emphasizing operational and safety protocols.
Understanding the Hazard Profile of this compound
While the toxicological properties of this compound have not been exhaustively investigated, the parent compound, Atovaquone, is known to be very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial to prevent its release into the environment[1][3]. The substance is considered hazardous according to OSHA 29 CFR 1910.1200[4]. Direct contact may cause skin and eye irritation, and inhalation of dust may lead to respiratory irritation[2].
Key Hazard Information:
| Hazard Category | Description | Primary References |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. | [1][2][3] |
| Physical & Chemical Hazards | Orange solid. Dust clouds may form an explosive mixture with air. Incompatible with strong oxidizing agents. | [3][4][5] |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation, and may cause respiratory tract irritation. | [2][3] |
Experimental Protocols: Disposal and Decontamination
The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations[3]. As a deuterated compound, the primary hazard is associated with the Atovaquone molecule itself, and no special procedures are required for the stable isotope beyond those for the parent compound[6].
Personnel Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:
-
NIOSH/MSHA or European Standard EN 149 approved respirator
-
Chemical-resistant gloves (inspect before use)
-
Safety glasses with side-shields or chemical safety goggles
Step-by-Step Disposal Procedure for Unused this compound and Contaminated Materials:
-
Segregation and Labeling:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless directed by your institution's environmental health and safety (EHS) office[8].
-
-
Handling Solid Waste:
-
If cleaning up a spill, do so in a well-ventilated area or a fume hood to avoid dust formation[7].
-
Use dry clean-up procedures such as sweeping or vacuuming (with a HEPA-filtered, explosion-proof vacuum)[4].
-
Gently sweep the solid material and place it into the designated waste container[5]. Avoid generating dust[4].
-
For any remaining residue, you may dampen the area with water to prevent dusting before the final sweep[4].
-
-
Handling Contaminated Labware and PPE:
-
Disposable items (e.g., gloves, weighing paper, pipette tips) that have come into contact with this compound should be placed in the designated sealed waste container.
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[3].
-
Contaminated packaging should be treated as unused product and disposed of accordingly[3].
-
-
Final Disposal:
-
The sealed waste container must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with all relevant regulations.
-
Do not dispose of this compound down the drain or in the regular trash[3].
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This guide is intended to provide foundational, immediate safety and logistical information. Always consult your institution's specific safety protocols and your local EHS office for guidance tailored to your location and facilities. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. esschemco.com [esschemco.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. moravek.com [moravek.com]
- 7. cis-Atovaquone-d4 (Atovaquone EP Impurity B-d4) | CAS NO: NA [aquigenbio.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Atovaquone-D4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Atovaquone-D4, a deuterated analog of the antiprotozoal agent Atovaquone. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography for the precise quantification of Atovaquone in biological samples.[1] While Safety Data Sheets (SDS) may not classify this compound as a hazardous substance, it is crucial to handle it with the same rigor as any potent pharmaceutical compound.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE and engineering controls for handling this compound powder and solutions.
| Operation | Engineering Controls | Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Powder | Chemical Fume Hood or Vented Balance Enclosure | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- NIOSH-approved N95 respirator (or equivalent) |
| Preparing Stock Solutions | Chemical Fume Hood | - Nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles |
| Handling Solutions | Standard Laboratory Bench | - Nitrile gloves- Lab coat- Safety glasses |
Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is critical to maintain the stability of this compound and ensure a safe laboratory environment.
Receipt and Storage:
Upon receipt, visually inspect the container for any damage. This compound is a solid, often appearing as a light yellow to yellow powder. Recommended long-term storage is at -20°C.
General Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Step-by-Step Experimental Protocol: Preparation of an this compound Internal Standard Stock Solution
This protocol provides a standard procedure for preparing a stock solution of this compound for use as an internal standard in LC-MS analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Pre-weighing Preparations: Don appropriate PPE (double nitrile gloves, lab coat, safety glasses, and N95 respirator) and perform the weighing inside a chemical fume hood or vented balance enclosure.
-
Weighing this compound: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed powder to a Class A volumetric flask of the appropriate size. Add a small volume of DMSO to dissolve the powder completely. Use a vortex mixer to ensure complete dissolution.
-
Bringing to Volume: Once the powder is fully dissolved, add DMSO to the calibration mark of the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles. Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) | - Collect in a dedicated, labeled hazardous waste bag within the fume hood.- Seal the bag when full and place it in the appropriate solid chemical waste container. |
| Liquid Waste (e.g., unused stock solutions, contaminated solvents) | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Do not mix with other waste streams unless compatibility has been confirmed.- Arrange for pickup by your institution's environmental health and safety department. |
| Empty Containers | - Rinse the container three times with a suitable solvent (e.g., the solvent used for the solution).- Collect the rinsate as hazardous liquid waste.- Deface the label on the empty container before discarding it in the appropriate laboratory glass or plastic recycling bin. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
